Lactisole
描述
LACTISOLE is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
a sweetness inhibitor; structure given in first source
structure in first source
Structure
3D Structure
属性
IUPAC Name |
2-(4-methoxyphenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-7(10(11)12)14-9-5-3-8(13-2)4-6-9/h3-7H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEKOFWWHVOKQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00864442 | |
| Record name | 2-(4-Methoxyphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00864442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (S)-2-(4-Methoxyphenoxy)propanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040256 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
13794-15-5, 4276-74-8 | |
| Record name | 2-(4-Methoxyphenoxy)propionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13794-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Methoxyphenoxy)propanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013794155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13794-15-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=352144 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-Methoxyphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00864442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-METHOXYPHENOXY)PROPANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K573UZ6O8U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (S)-2-(4-Methoxyphenoxy)propanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040256 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
65 - 66 °C | |
| Record name | (S)-2-(4-Methoxyphenoxy)propanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040256 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Enantioselective Inhibition of the Human Sweet Taste Receptor by Lactisole Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the differential activity of (S)-Lactisole and (R)-Lactisole as negative allosteric modulators (NAMs) of the human sweet taste receptor, T1R2/T1R3. The document synthesizes key findings from cellular assays and computational modeling to elucidate the structural basis for the observed enantioselectivity.
Introduction
Lactisole, a 2-phenoxypropionic acid derivative originally isolated from roasted coffee beans, is a well-characterized inhibitor of the human sweet taste receptor.[1] It effectively suppresses the sweet taste of a wide range of natural and artificial sweeteners.[2][3] As a chiral molecule, this compound exists as two enantiomers, (S)-Lactisole and (R)-Lactisole. Research has consistently demonstrated that the sweet taste inhibitory activity resides almost exclusively in the (S)-enantiomer.[1][4] This guide explores the quantitative differences in activity between these enantiomers, the experimental methodologies used to determine these differences, and the underlying molecular mechanisms.
Quantitative Analysis of Enantiomeric Activity
The inhibitory potency of (S)-Lactisole and (R)-Lactisole has been quantified using in vitro cell-based assays. These assays typically involve HEK293 cells co-expressing the human sweet taste receptor (hT1R2/hT1R3) and a promiscuous G-protein chimera (Gα16gust44) that couples receptor activation to intracellular calcium mobilization.[1][2] The inhibitory effect of the this compound enantiomers is measured by their ability to reduce the calcium signal induced by a known sweet agonist, such as aspartame.
| Enantiomer | Target | Agonist | IC50 (µM) | Efficacy | Reference |
| (S)-Lactisole | hT1R2/hT1R3 | 1 mM Aspartame | ~10 | High | [1][4] |
| (R)-Lactisole | hT1R2/hT1R3 | 1 mM Aspartame | >1000 | Very Low / Negligible | [1][4] |
Table 1: Comparative Inhibitory Potency of this compound Enantiomers. The half-maximal inhibitory concentration (IC50) values demonstrate the significantly greater potency of (S)-Lactisole compared to (R)-Lactisole in inhibiting the response of the human sweet taste receptor to aspartame.
Molecular Mechanism of Action
This compound acts as a negative allosteric modulator by binding to the transmembrane domain (TMD) of the T1R3 subunit of the sweet taste receptor.[1][3][4] This binding site is distinct from the Venus flytrap domain (VFD) where many sweeteners bind.[4] The enantioselectivity of this compound is a consequence of the specific stereochemical requirements of this binding pocket.
Computational docking and molecular dynamics simulations have revealed that the (S)-isomers of both this compound and a more potent analog, 2,4-dichlorophenoxypropionic acid (2,4-DP), interact with a common set of seven amino acid residues within the T1R3-TMD.[1][5][6] The inhibitory potency is primarily driven by stabilizing interactions involving the carboxyl group of the ligand.[1][6] In contrast, the (R)-enantiomer does not fit as favorably into this binding pocket, resulting in significantly weaker interaction and consequently, negligible inhibitory activity.[1]
Signaling Pathway of Sweet Taste Perception and Inhibition
The following diagram illustrates the canonical signaling pathway for sweet taste perception and the point of intervention by this compound.
Figure 1: Sweet Taste Signaling Pathway and this compound Inhibition. This diagram shows the activation of the T1R2/T1R3 receptor by a sweetener, leading to a G-protein cascade, intracellular calcium release, and eventual nerve impulse generation. (S)-Lactisole inhibits this pathway by binding to the T1R3 subunit and preventing receptor activation.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the enantiomer-specific activity of this compound.
Cell-Based Calcium Imaging Assay
This assay is the primary method for quantifying the inhibitory activity of this compound enantiomers on the human sweet taste receptor.
Objective: To measure the dose-dependent inhibition of sweetener-induced intracellular calcium mobilization by (S)-Lactisole and (R)-Lactisole.
Materials:
-
HEK293 cells stably co-expressing hT1R2, hT1R3, and Gα16gust44.[1]
-
Cell culture medium (e.g., DMEM supplemented with FBS, antibiotics).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Sweet agonist (e.g., 1 mM Aspartame).
-
(S)-Lactisole and (R)-Lactisole stock solutions.
-
96-well microplate.
-
Fluorescence plate reader with automated injection.
Procedure:
-
Cell Culture: Maintain the stable HEK293 cell line under standard cell culture conditions.
-
Cell Plating: Seed the cells into a 96-well microplate and grow to confluence.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Assay: a. Wash the cells to remove excess dye. b. Add varying concentrations of (S)-Lactisole or (R)-Lactisole to the wells and incubate. c. Measure the baseline fluorescence using the plate reader. d. Inject the sweet agonist (e.g., 1 mM Aspartame) into the wells. e. Immediately begin recording the change in fluorescence over time.
-
Data Analysis: a. The change in fluorescence (ΔF) is calculated as the peak fluorescence minus the baseline fluorescence. b. Normalize the response to the response of the agonist alone (0% inhibition) and the baseline (100% inhibition). c. Plot the normalized response against the logarithm of the inhibitor concentration. d. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Figure 2: Workflow for the Cell-Based Calcium Imaging Assay. This flowchart outlines the key steps involved in quantifying the inhibitory activity of this compound enantiomers.
Computational Modeling and Docking
Computational methods are employed to predict and rationalize the binding of this compound enantiomers to the T1R3-TMD.
Objective: To model the three-dimensional structure of the T1R3-TMD and predict the binding poses and affinities of (S)-Lactisole and (R)-Lactisole.
Methodology:
-
Homology Modeling: Construct a 3D model of the hT1R3-TMD based on the crystal structure of a related Class C G-protein coupled receptor (GPCR), such as the metabotropic glutamate (B1630785) receptor.[1]
-
Ligand Preparation: Generate 3D structures of (S)-Lactisole and (R)-Lactisole and perform energy minimization.
-
Molecular Docking: Use docking software (e.g., AutoDock, GOLD) to predict the binding poses of each enantiomer within the putative binding pocket of the T1R3-TMD model. The binding pocket can be identified based on mutagenesis data.
-
Pose Analysis and Scoring: Analyze the predicted binding poses for key interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in the binding pocket. Use scoring functions to estimate the binding affinity for each enantiomer.
-
Molecular Dynamics (MD) Simulation: Perform MD simulations to refine the docked complexes and assess the stability of the ligand-receptor interactions over time.[1]
Figure 3: Workflow for Computational Modeling and Docking. This diagram illustrates the in silico approach to studying the interaction between this compound enantiomers and the sweet taste receptor.
Conclusion
The inhibitory activity of this compound on the human sweet taste receptor is highly enantioselective, with (S)-Lactisole being the potent inhibitor and (R)-Lactisole being largely inactive. This difference in activity is attributed to the specific stereochemical requirements of the binding pocket located in the transmembrane domain of the T1R3 subunit. The combination of cell-based functional assays and computational modeling provides a comprehensive understanding of the structure-activity relationship of this compound enantiomers, offering valuable insights for the design of novel taste modulators.
References
- 1. Structural insights into the differences among this compound derivatives in inhibitory mechanisms against the human sweet taste receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound interacts with the transmembrane domains of human T1R3 to inhibit sweet taste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Structural insights into the differences among this compound derivatives in inhibitory mechanisms against the human sweet taste receptor | Semantic Scholar [semanticscholar.org]
The Discovery and Natural Occurrence of Lactisole: A Technical Guide
A comprehensive overview of the discovery, natural sources, and biochemical interactions of lactisole, a potent sweetness inhibitor.
Introduction
This compound, chemically known as sodium 2-(4-methoxyphenoxy)propanoate, is a naturally derived compound recognized for its remarkable ability to suppress the perception of sweetness. This unique property has led to its application in the food industry as a flavor modifier, enabling the reduction of sugar content while maintaining palatability. This technical guide provides an in-depth exploration of the discovery of this compound, its natural sources, and the molecular mechanisms underlying its sweetness-inhibiting effects. The information presented is intended for researchers, scientists, and professionals in the field of drug development and food science.
Discovery of this compound
The parent acid of this compound, 2-(4-methoxyphenoxy)propionic acid, was first identified in 1989 by a team of scientists—Rathbone, Butters, Cookson, and Robinson. Their research, published in the Journal of Agricultural and Food Chemistry, pinpointed the compound within roasted Colombian arabica coffee beans .[1][2] This discovery marked the first identification of this molecule in a natural source and laid the groundwork for future investigations into its sensory properties. Subsequent research by the same team in the same year further elucidated the chirality of the molecule, revealing that the (S)-enantiomer is the predominant form found in nature and is the primary contributor to its sweetness-masking effect.[1]
Natural Sources and Quantitative Data
To date, the primary and most well-documented natural source of this compound is roasted coffee beans . Specifically, it has been quantified in roasted Colombian arabica coffee beans at concentrations ranging from 0.5 to 1.2 parts per million (ppm) . While other potential natural sources have been anecdotally mentioned, rigorous scientific evidence confirming the presence and concentration of this compound in other botanicals remains limited.
| Natural Source | Compound | Concentration (ppm) | Predominant Enantiomer |
| Roasted Colombian Arabica Coffee Beans | 2-(4-methoxyphenoxy)propionic acid | 0.5 - 1.2 | (S)-(-) |
Experimental Protocols
The following sections detail the methodologies employed in the original research for the isolation and characterization of 2-(4-methoxyphenoxy)propionic acid from roasted coffee beans.
Isolation of 2-(4-methoxyphenoxy)propionic Acid from Roasted Coffee Beans
The isolation procedure described by Rathbone et al. (1989) involved an aqueous extraction of roasted coffee beans followed by purification steps.
-
Extraction: Roasted Colombian Arabica coffee beans were ground and extracted with hot water.
-
Purification: The aqueous extract was subjected to a series of purification steps, including solvent extraction and chromatographic techniques to isolate the acidic components.
-
Methylation: The isolated acidic fraction was methylated to convert the carboxylic acids into their corresponding methyl esters, which are more volatile and amenable to gas chromatography-mass spectrometry (GC-MS) analysis.
-
Chromatographic Separation: The methylated extract was then purified by reversed-phase high-performance liquid chromatography (HPLC) using a C18 column.
Characterization and Chiral Analysis
The purified methyl ester of 2-(4-methoxyphenoxy)propanoic acid was characterized using the following analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis was used to confirm the identity of the compound by comparing its mass spectrum with that of a synthesized standard.
-
Chiral High-Performance Liquid Chromatography (HPLC): The chirality of the isolated compound was determined using a chiral HPLC column (Chiralcel OK). This analysis revealed that the methyl 2-(4-methoxyphenoxy)propanoate from the coffee extract was composed of approximately 80% of the (S)-(-) enantiomer.[1]
Signaling Pathway of this compound's Sweetness Inhibition
This compound exerts its sweetness-inhibiting effect by interacting with the human sweet taste receptor, a heterodimeric G-protein coupled receptor (GPCR) composed of two subunits: T1R2 and T1R3. This compound functions as a negative allosteric modulator of this receptor complex.
The binding of a sweet substance (agonist) to the T1R2-T1R3 receptor initiates a signaling cascade that results in the perception of sweetness. This compound interferes with this process by binding to a specific site on the transmembrane domain of the T1R3 subunit .[3][4][5] This binding event does not directly block the agonist binding site but rather induces a conformational change in the receptor that prevents its activation, thereby inhibiting the downstream signaling pathway. This inhibition specifically affects the calcium signaling pathway that is normally triggered by sweet stimuli.[6][7]
Below is a diagram illustrating the signaling pathway of sweet taste perception and the inhibitory action of this compound.
Figure 1: Signaling pathway of sweet taste perception and inhibition by this compound.
Experimental Workflow for this compound Synthesis
For research purposes, this compound can be synthesized in the laboratory. The following diagram outlines a general workflow for the asymmetric synthesis of (S)-lactisole.
Figure 2: General workflow for the asymmetric synthesis of (S)-lactisole.
Conclusion
The discovery of this compound in roasted coffee beans has provided a valuable tool for both the food industry and the scientific community. Its well-characterized ability to selectively inhibit sweet taste perception through a specific interaction with the T1R3 receptor subunit makes it a subject of ongoing research for applications in taste modulation and as a probe to understand the complexities of gustatory signaling. The detailed experimental protocols and understanding of its mechanism of action presented in this guide serve as a foundational resource for further exploration in these fields.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structural insights into the differences among this compound derivatives in inhibitory mechanisms against the human sweet taste receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. joe.bioscientifica.com [joe.bioscientifica.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
The Modulatory Effects of Lactisole on Sweet and Umami Taste Perception: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lactisole, a naturally occurring carboxylic acid, is a well-documented antagonist of sweet and umami taste perception in humans. Its mechanism of action involves the specific modulation of the T1R3 taste receptor subunit, a component common to both the sweet (T1R2/T1R3) and umami (T1R1/T1R3) taste receptors. This technical guide provides an in-depth overview of the core principles underlying this compound's inhibitory effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.
Introduction
The perception of sweet and umami tastes is fundamental to nutrient identification and plays a crucial role in dietary choices. These taste modalities are mediated by heterodimeric G-protein coupled receptors (GPCRs) of the T1R family. The T1R2/T1R3 receptor is responsible for detecting a wide range of sweet compounds, while the T1R1/T1R3 receptor is activated by umami substances, primarily L-glutamate. The shared T1R3 subunit in both receptors makes it a key target for taste modulation. This compound (2-(4-methoxyphenoxy)propionic acid) acts as a potent negative allosteric modulator of the human T1R3 receptor, thereby inhibiting the perception of both sweet and umami tastes.[1][2] This inhibitory action is species-specific, with a pronounced effect in humans and other primates but not in rodents.[3] Understanding the molecular interactions and functional consequences of this compound's activity is crucial for the development of novel taste modifiers and for advancing our knowledge of taste receptor biology.
Mechanism of Action: Targeting the T1R3 Receptor
This compound exerts its inhibitory effect by binding to a specific pocket within the transmembrane domain (TMD) of the human T1R3 receptor subunit.[1][4] This binding event does not directly compete with the binding of all sweet or umami tastants, particularly those that interact with the Venus flytrap domain (VFD) of the T1R1 or T1R2 subunits. Instead, this compound acts as a negative allosteric modulator, changing the conformation of the T1R3 receptor and thereby preventing the conformational changes necessary for receptor activation and downstream signaling.[4]
The inhibitory effect of this compound is dependent on its interaction with several key amino acid residues within the T1R3 TMD.[4] For some sweeteners that also bind within the TMD of T1R3, such as cyclamate and neohesperidin (B1678168) dihydrochalcone (B1670589) (NHDC), this compound can act as a competitive inhibitor.[5][6]
Signaling Pathway of Sweet and Umami Taste and Inhibition by this compound
The canonical signaling pathway for both sweet and umami taste transduction begins with the activation of the T1R2/T1R3 or T1R1/T1R3 receptors, respectively. This leads to the activation of a heterotrimeric G-protein, gustducin. The activated G-protein, in turn, stimulates phospholipase C β2 (PLCβ2), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][4][7] IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This increase in intracellular Ca2+ activates the transient receptor potential cation channel subfamily M member 5 (TRPM5), leading to cell depolarization and the release of neurotransmitters, which ultimately signal the perception of sweet or umami taste to the brain.[4][7]
This compound, by binding to the T1R3 TMD, prevents the initial receptor activation step, thereby blocking this entire downstream signaling cascade.
Quantitative Data on this compound's Inhibitory Effects
The inhibitory potency of this compound has been quantified in various studies using both in vitro cell-based assays and in vivo human psychophysical experiments.
Cell-Based Assays
Cell-based assays, typically using HEK293 cells co-expressing the human sweet or umami taste receptors, are instrumental in determining the dose-dependent inhibitory effects of this compound. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify potency.
| Compound | Target Receptor | Agonist | IC50 (µM) | Cell Line | Reference |
| (±)-Lactisole | T1R2/T1R3 | 1 mM Aspartame | 65 | HEK293 | [3] |
| (±)-2,4-DP* | T1R2/T1R3 | 1 mM Aspartame | 6.2 | HEK293 | [3] |
| This compound | T1R3 | 75 mM Calcium | ~3000 (3 mM) | HEK293 | [8] |
Note: 2,4-dichlorophenoxypropionic acid (2,4-DP) is a more potent analog of this compound.
Human Psychophysical Studies
Human sensory panel studies provide real-world data on the perceptual effects of this compound. These studies typically measure the reduction in perceived taste intensity of sweeteners and umami compounds in the presence of this compound.
| This compound Concentration | Sweetener / Umami Compound | Perceived Intensity Reduction | Reference |
| 32 mM | 100 mM Monosodium Glutamate (MSG) | 66% reduction in umami intensity | [2] |
| 32 mM | 20 mM Monosodium Glutamate (MSG) | 69% reduction in umami intensity | [2] |
| 0.46 mM (100 ppm) | Up to 1 mM Acesulfame K | Effective inhibition | [6] |
| 0.92 mM (200 ppm) | Up to 2 mM Aspartame | Effective inhibition | [6] |
| 0.46 mM (100 ppm) | Up to 0.2 mM NHDC | Effective inhibition | [6] |
| 0.92 mM (200 ppm) | Up to 0.5 mM NHDC | Effective inhibition | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible investigation of this compound's effects. The following sections outline typical protocols for cell-based and human sensory studies.
Cell-Based Assay for Measuring this compound's Inhibition (Calcium Imaging)
This protocol describes a common method for assessing the inhibitory activity of this compound on the human sweet taste receptor (T1R2/T1R3) expressed in HEK293 cells using a calcium-sensitive fluorescent dye.
4.1.1. Materials
-
HEK293 cells stably co-expressing human T1R2, T1R3, and a G-protein chimera (e.g., Gα16gust44).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Pluronic F-127.
-
Sweet agonist (e.g., sucrose, aspartame).
-
This compound.
-
96-well black-walled, clear-bottom microplate.
-
Fluorescence plate reader with automated injection capabilities.
4.1.2. Procedure
-
Cell Culture: Culture the stable HEK293 cell line under standard conditions (37°C, 5% CO2).
-
Cell Plating: Seed the cells into a 96-well microplate at an appropriate density and allow them to adhere and grow to confluence (typically 24-48 hours).
-
Dye Loading:
-
Prepare a loading solution containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.
-
Remove the culture medium from the wells and wash once with assay buffer.
-
Add the loading solution to each well and incubate for 1 hour at 37°C.
-
-
Washing: After incubation, gently wash the cells twice with assay buffer to remove excess dye.
-
Compound Preparation: Prepare serial dilutions of this compound and the sweet agonist in assay buffer.
-
Fluorescence Measurement:
-
Place the microplate in the fluorescence plate reader.
-
Set the appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Record a baseline fluorescence reading.
-
Inject the this compound solution (or buffer for control) into the wells and incubate for a short period (e.g., 1-5 minutes).
-
Inject the sweet agonist solution and immediately begin recording the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the response to the control (agonist alone).
-
Plot the normalized response against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
-
Human Psychophysical Protocol (Sensory Evaluation)
This protocol outlines a general procedure for assessing the effect of this compound on the perceived intensity of sweet and umami tastes in human subjects.
4.2.1. Participants
-
Recruit a panel of healthy, non-smoking adult volunteers.
-
Screen participants for their ability to perceive the five basic tastes.
-
Obtain informed consent from all participants.
4.2.2. Materials
-
Sweet and umami stimuli (e.g., sucrose, MSG) dissolved in deionized water at various concentrations.
-
This compound solution at a fixed concentration (e.g., 1 mM).
-
Deionized water for rinsing.
-
Unsalted crackers or bread for palate cleansing.
-
Computerized data collection system or paper ballots.
-
Labeled cups for sample presentation.
4.2.3. Procedure
-
Training: Train the panelists on the use of the intensity rating scale (e.g., a general Labeled Magnitude Scale or a category scale).
-
Adaptation: Have participants rinse their mouths thoroughly with deionized water to adapt to a neutral baseline.
-
Sample Presentation:
-
Present the taste stimuli in a randomized or counterbalanced order to minimize order effects.
-
For each trial, participants will be presented with either the tastant alone or the tastant mixed with this compound.
-
-
Tasting and Rating:
-
Instruct participants to take a specific volume of the sample into their mouth, hold it for a set duration (e.g., 5-10 seconds), and then expectorate.
-
Participants then rate the perceived intensity of the sweet or umami taste on the provided scale.
-
-
Rinsing and Inter-stimulus Interval:
-
After each sample, participants must rinse their mouths with deionized water and consume a small piece of unsalted cracker to cleanse their palate.
-
A mandatory inter-stimulus interval (e.g., 1-2 minutes) should be enforced to prevent sensory fatigue.
-
-
Data Analysis:
-
Collect the intensity ratings for each condition.
-
Use appropriate statistical tests (e.g., t-test, ANOVA) to compare the perceived intensity of the tastant with and without this compound.
-
Plot the mean intensity ratings to visualize the inhibitory effect of this compound.
-
Conclusion
This compound serves as a valuable molecular tool for probing the function of the T1R3 taste receptor and for understanding the mechanisms of sweet and umami taste perception. Its specific action as a negative allosteric modulator of the human T1R3 subunit provides a clear mechanism for its inhibitory effects. The quantitative data from both cell-based assays and human psychophysical studies consistently demonstrate its efficacy in reducing the perception of sweet and umami tastes. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the nuances of taste modulation and to explore the potential applications of this compound and other taste modifiers in food science and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Structural insights into the differences among this compound derivatives in inhibitory mechanisms against the human sweet taste receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Umami taste transduction mechanisms1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of Sweet Taste by Umami Compounds via Sweet Taste Receptor Subunit hT1R2 | PLOS One [journals.plos.org]
- 6. Impact of this compound on the time-intensity profile of selected sweeteners in dependence of the binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Molecular Binding Sites of Lactisole on Taste Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactisole, a naturally occurring carboxylic acid found in roasted coffee beans, is a potent sweet taste inhibitor.[1] It effectively suppresses the perception of sweetness from both natural sugars and artificial sweeteners, making it a valuable tool in taste modulation research and food science.[1] This technical guide provides a comprehensive overview of the molecular binding sites of this compound on taste receptors, focusing on the human sweet taste receptor (T1R2/T1R3) and its interaction with the umami taste receptor (T1R1/T1R3). Detailed experimental protocols, quantitative binding data, and visual representations of the underlying molecular mechanisms are presented to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
This compound functions as a negative allosteric modulator (NAM) of the human sweet taste receptor.[2] Its inhibitory action is highly specific, targeting the T1R3 subunit of the heterodimeric G-protein coupled receptor (GPCR) responsible for sweet taste perception.[3][4][5] This interaction occurs within the transmembrane domain (TMD) of hT1R3, a region critical for receptor activation and signaling.[2][3][4] Notably, the inhibitory effect of this compound is primate-specific and has not been observed in rodents.[3][4] The (S)-enantiomer of this compound is the more biologically active form.[1][2]
Molecular Binding Site of this compound on the T1R3 Subunit
The binding pocket for this compound is located deep within the seven-transmembrane helical bundle of the human T1R3 subunit.[3] Through a combination of site-directed mutagenesis, the use of interspecies receptor chimeras (human/mouse), and computational modeling, several key amino acid residues have been identified as critical for this compound binding and its inhibitory effect.
Key Amino Acid Residues for this compound Binding:
Studies have pinpointed several residues within the transmembrane helices of hT1R3 that are essential for this compound sensitivity. Alanine (B10760859) substitution of these residues has been shown to abolish or significantly alter the inhibitory effect of this compound.[3] A 2019 study identified seven specific residues in the T1R3-TMD that interact with the (S)-isomers of both this compound and a more potent analog, 2,4-DP.[2] While the specific residue numbers can vary slightly between studies due to different numbering schemes, the general location within the transmembrane helices is consistent. Key residues identified as being directly involved in the interaction with this compound include:
-
Residues in Transmembrane Helices (TMs): Mutagenesis studies have highlighted the importance of residues within TM3, TM5, and TM6 for this compound sensitivity.[2][3]
-
Specific interacting residues: A study by Jiang et al. (2005) identified four key residues required for this compound sensitivity through alanine substitution.[3] Another study by Nakagita et al. (2019) pinpointed seven residues that interact with (S)-lactisole.[2] These residues contribute to a binding pocket that accommodates the this compound molecule.
The binding of this compound to this site is thought to stabilize an inactive conformation of the T1R3 receptor, thereby preventing the conformational changes necessary for G-protein coupling and downstream signaling upon agonist (sweetener) binding.
Quantitative Data on this compound Inhibition
The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of this compound required to inhibit 50% of the receptor's response to a specific agonist. These values can vary depending on the sweetener used and the experimental conditions.
| Sweetener (Agonist) | This compound Concentration | Inhibition | Cell Line | Reference |
| D-tryptophan (10 mM) | 1.25 mM | Inhibition observed | HEK293E | [3] |
| Sucrose (100 mM) | 1.25 mM | Inhibition observed | HEK293E | [3] |
| Acesulfame-K (10 mM) | 1.25 mM | Inhibition observed | HEK293E | [3] |
| Cyclamate (10 mM) | 1.25 mM | Inhibition observed | HEK293E | [3] |
| Saccharin (1 mM) | 1.25 mM | Inhibition observed | HEK293E | [3] |
| Sucralose (1 mM) | 1.25 mM | Inhibition observed | HEK293E | [3] |
| NHDC (0.25 mM) | 1.25 mM | Inhibition observed | HEK293E | [3] |
| Brazzein (0.25%) | 1.25 mM | Inhibition observed | HEK293E | [3] |
| Thaumatin (0.1%) | 1.25 mM | Inhibition observed | HEK293E | [3] |
| Sweeteners (general) | 3-10 mM | Dose-dependent inhibition (IC50 ~4 mM) | MIN6 (mouse pancreatic β-cells) | [5] |
Interaction with the Umami Taste Receptor (T1R1/T1R3)
The umami taste receptor is a heterodimer of T1R1 and T1R3, sharing the T1R3 subunit with the sweet taste receptor.[6][7][8] Consequently, this compound also exhibits an inhibitory effect on umami taste perception by binding to the common T1R3 subunit.[6][7][8] This cross-modality inhibition highlights the central role of the T1R3 transmembrane domain in the perception of both sweet and umami tastes. This compound has been shown to block the umami taste of L-glutamate in human taste tests and inhibit the activity of the human T1R1/T1R3 receptor in cellular assays.[8]
Experimental Protocols
The identification and characterization of the this compound binding site have been achieved through a combination of molecular biology, cell-based assays, and computational approaches.
Site-Directed Mutagenesis and Chimeric Receptors
A key technique involves creating chimeric receptors by swapping domains between the this compound-sensitive human T1R3 and the insensitive mouse T1R3. This allows researchers to narrow down the specific region of the receptor responsible for this compound binding. Further precision is achieved through site-directed mutagenesis, where individual amino acid residues within the identified region are mutated (e.g., to alanine) to assess their specific contribution to this compound sensitivity.
General Protocol:
-
Plasmid Construction: Create expression plasmids containing the cDNA for wild-type and mutant T1R2 and T1R3 subunits. Chimeric receptors are constructed by swapping DNA sequences between the human and mouse T1R3 genes.
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and then co-transfected with the expression plasmids for the T1R2 and T1R3 subunits, along with a promiscuous G-protein (e.g., Gα16-gust44) that couples to downstream signaling pathways.
-
Functional Assays: Transfected cells are then used in functional assays to measure receptor activation in the presence and absence of sweeteners and this compound.
Calcium Mobilization Assay
This is a widely used functional assay to measure the activation of GPCRs that signal through the release of intracellular calcium.
Protocol:
-
Cell Plating: Transfected HEK293 cells are plated into 96-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: A baseline fluorescence is measured before the addition of a sweet agonist, followed by the addition of the agonist mixed with this compound.
-
Fluorescence Measurement: Changes in intracellular calcium concentration are monitored by measuring the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: The response is typically quantified as the peak change in fluorescence. IC50 values for this compound are determined by measuring the inhibition of the agonist-induced response at various concentrations of this compound.
Computational Modeling and Docking
Homology modeling is used to create a three-dimensional structure of the T1R3 transmembrane domain, often based on the crystal structures of related GPCRs like rhodopsin or metabotropic glutamate (B1630785) receptors.[2] Molecular docking simulations are then performed to predict the binding pose of this compound within the modeled structure. These computational predictions help to guide site-directed mutagenesis experiments by identifying potential interacting residues.
Visualizing Molecular Interactions and Pathways
Sweet and Umami Taste Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway for sweet and umami taste perception and the inhibitory action of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Structural insights into the differences among this compound derivatives in inhibitory mechanisms against the human sweet taste receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound interacts with the transmembrane domains of human T1R3 to inhibit sweet taste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
Lactisole as a Negative Allosteric Modulator of the TAS1R2/TAS1S3 Sweet Taste Receptor: A Technical Guide
Executive Summary: The human sweet taste receptor, a heterodimer of TAS1R2 and TAS1R3 subunits, is the primary sensor for a wide variety of natural and artificial sweeteners. Its activity can be modulated by compounds that bind to sites distinct from the primary agonist binding pocket. Lactisole is a well-characterized negative allosteric modulator (NAM) that inhibits sweet taste perception by binding to the transmembrane domain of the TAS1R3 subunit. This document provides a detailed technical overview of this compound's mechanism of action, the signaling pathway it modulates, quantitative data on its inhibitory effects, and key experimental protocols for studying such modulators.
Introduction to the Sweet Taste Receptor (TAS1R2/TAS1R3)
The perception of sweet taste is initiated by the activation of a Class C G protein-coupled receptor (GPCR) composed of two subunits: Taste 1 Receptor Member 2 (TAS1R2) and Taste 1 Receptor Member 3 (TAS1R3).[1][2][3] This heterodimeric receptor is expressed in taste receptor cells within the taste buds of the oral cavity.[3] Each subunit possesses a large extracellular Venus Flytrap (VFT) domain, a cysteine-rich domain (CRD), and a seven-transmembrane (7TM) domain.[2] The VFT domain of TAS1R2 is the principal binding site for most sweeteners, including natural sugars and many artificial sweeteners.[2][4][5] However, the receptor features multiple binding sites, allowing it to recognize a vast array of structurally diverse sweet compounds and be subject to allosteric modulation.[1][2][4]
The TAS1R2/TAS1R3 Signaling Pathway
The binding of a sweet agonist to the TAS1R2/TAS1R3 receptor triggers a conformational change, leading to the activation of a downstream signaling cascade.[6] This process is primarily mediated by the G protein gustducin (B1178931).[6][7]
Key steps in the signaling pathway include:
-
G Protein Activation: Activated gustducin (specifically the Gα-gustducin subunit) stimulates phospholipase Cβ2 (PLCβ2).[6][8]
-
Second Messenger Production: PLCβ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][9]
-
Calcium Release: IP3 binds to its receptor (IP3R) on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+).[1][7][10]
-
Channel Activation & Depolarization: The rise in intracellular Ca2+ activates the transient receptor potential melastatin 5 (TRPM5) channel, a monovalent cation channel.[1][8][10] The influx of Na+ ions through TRPM5 leads to depolarization of the taste receptor cell.[1][10]
-
Neurotransmitter Release: Depolarization activates the CALHM1/CALHM3 channel, which mediates the release of ATP.[1][10]
-
Signal Transmission: ATP acts as a neurotransmitter, activating afferent nerve fibers that transmit the sweet taste signal to the brain for processing.[7]
Figure 1: Simplified TAS1R2/TAS1R3 signaling cascade.
This compound: A Negative Allosteric Modulator (NAM)
This compound (2-(4-methoxyphenoxy)propionic acid) is a potent, broad-spectrum sweet taste inhibitor.[11][12] It effectively suppresses the sweet taste of natural sugars, artificial sweeteners, and sweet-tasting proteins.[11][12] Its inhibitory action is specific to the human and primate sweet taste receptor; it does not affect the rodent receptor, a key characteristic that has enabled detailed molecular investigation.[11][12]
Mechanism of Action
This compound functions as a negative allosteric modulator (NAM). Instead of competing with sweeteners for the primary binding site (the orthosteric site) on the TAS1R2 VFT domain, it binds to a distinct, allosteric site.
-
Binding Site: Extensive research using human-mouse receptor chimeras and site-directed mutagenesis has pinpointed this compound's binding site to the transmembrane domain (TMD) of the human TAS1R3 subunit.[11][12][13][14] This pocket is located within the seven-transmembrane helices of the receptor.[11][12]
-
Inhibitory Action: By binding to this allosteric site, this compound stabilizes an inactive conformation of the receptor. This prevents the conformational change necessary for G protein activation, even when a sweet agonist is bound to the orthosteric site on TAS1R2.[15] This effectively uncouples agonist binding from receptor activation, thereby inhibiting the downstream signaling cascade and blocking the perception of sweetness.[15][16] The interaction is considered non-competitive or allosteric for agonists that bind to TAS1R2, but can be competitive for agonists that also bind within the TAS1R3-TMD, such as cyclamate.[17][18][19]
Figure 2: this compound's negative allosteric modulation mechanism.
Quantitative Analysis of this compound Inhibition
The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of this compound required to inhibit 50% of the maximal response to a given sweetener. These values are determined using in vitro functional assays, such as calcium imaging in HEK293 cells stably expressing the human TAS1R2/TAS1R3 receptor.
| Sweetener (Agonist) | Agonist Concentration | This compound IC50 (approx.) | Inhibition Type | Reference |
| Sucralose | 0.2 mM | ~0.1 mM | Allosteric | [19] |
| Acesulfame K | 0.3 mM | ~0.1 mM | Allosteric | [18][19] |
| Aspartame | 0.3 mM | ~0.15 mM | Allosteric | [18][19] |
| Cyclamate | 3 mM | ~0.2 mM | Competitive | [18][19] |
| NHDC | 0.03 mM | ~0.2 mM | Competitive | [18][19] |
| Stevioside | 1 mM - 3 mM | Varies | Allosteric | [20] |
| D-Tryptophan | 10 mM | ~1.25 mM | Allosteric | [12] |
Note: IC50 values can vary depending on the specific agonist, agonist concentration, and experimental conditions.
Key Experimental Protocols
The characterization of TAS1R2/TAS1R3 modulators like this compound relies on robust in vitro functional assays. A common and effective method is the calcium mobilization assay using a stable cell line.
Cell-Based Functional Assay (Calcium Mobilization)
This protocol describes a typical workflow for assessing the inhibitory effect of a compound on the TAS1R2/TAS1R3 receptor using a fluorescence-based calcium influx assay.
1. Cell Culture and Plating:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably co-expressing human TAS1R2, TAS1R3, and a promiscuous G protein (e.g., Gα16-gust44) are commonly used.[12][19]
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), antibiotics, and selection agents (e.g., hygromycin, zeocin) at 37°C in a 5% CO2 humidified incubator.
-
Plating: Cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates coated with an adhesion factor like poly-D-lysine and grown to near confluence.[19]
2. Calcium Indicator Dye Loading:
-
The growth medium is removed, and cells are washed with a physiological salt buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM) in the dark at 37°C for approximately 1 hour. The acetoxymethyl (AM) ester allows the dye to cross the cell membrane. Intracellular esterases cleave the AM group, trapping the fluorescent indicator inside the cell.
3. Compound Preparation and Application:
-
Agonist & Antagonist Solutions: Serial dilutions of the agonist (sweetener) and antagonist (this compound) are prepared in the assay buffer.
-
Assay Execution: The assay is performed using a fluorometric imaging plate reader (FLIPR) or a similar instrument capable of automated liquid handling and kinetic fluorescence reading.
-
The instrument records a baseline fluorescence. It then adds the antagonist (this compound) followed shortly by the agonist (sweetener). For competitive inhibition studies, agonist and antagonist are often pre-mixed and added simultaneously.[18][19]
4. Data Acquisition and Analysis:
-
Measurement: The instrument measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration. The peak fluorescence response is typically used for analysis.
-
Analysis:
-
Agonist Dose-Response: To determine the agonist's potency (EC50), cells are stimulated with increasing concentrations of the sweetener.
-
Antagonist Dose-Response: To determine the antagonist's potency (IC50), cells are stimulated with a fixed concentration of agonist (typically at its EC80) in the presence of increasing concentrations of the antagonist (this compound).
-
Data Normalization: Responses are often normalized to the maximum response elicited by the agonist alone.
-
Curve Fitting: Data are fitted to a four-parameter logistic equation using software like GraphPad Prism to calculate EC50 and IC50 values.
-
Figure 3: General workflow for a calcium mobilization assay.
Applications and Future Directions
The study of this compound has been instrumental in elucidating the molecular mechanics of sweet taste perception. As a well-defined NAM, it serves as a critical tool for:
-
Probing Receptor Structure-Function: Investigating the allosteric mechanisms of GPCRs.
-
Food Science: Developing novel taste modulators to reduce sugar content in foods without sacrificing palatability.
-
Drug Development: Understanding the role of extra-oral sweet taste receptors (e.g., in the gut and pancreas) in metabolism and glucose homeostasis.[21]
Future research may focus on identifying new allosteric modulators with different properties, designing more potent inhibitors, and further clarifying the physiological role of TAS1R2/TAS1R3 receptors located outside the oral cavity.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Proceedings of the 2015 A.S.P.E.N. Research Workshop - Taste Signaling: Impact on Food Selection, Intake, and Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TAS1R2/TAS1R3 Single-Nucleotide Polymorphisms Affect Sweet Taste Receptor Activation by Sweeteners: The SWEET Project - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biophysical and functional characterization of the human TAS1R2 sweet taste receptor overexpressed in a HEK293S inducible cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms and Functions of Sweet Reception in Oral and Extraoral Organs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sweetness - Wikipedia [en.wikipedia.org]
- 8. cambridge.org [cambridge.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound interacts with the transmembrane domains of human T1R3 to inhibit sweet taste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Structural insights into the differences among this compound derivatives in inhibitory mechanisms against the human sweet taste receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activation mechanism of the G protein-coupled sweet receptor heterodimer with sweeteners and allosteric agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Identification of the cyclamate interaction site within the transmembrane domain of the human sweet taste receptor subunit T1R3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Impact of this compound on the time-intensity profile of selected sweeteners in dependence of the binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Activation and inhibition of the sweet taste receptor TAS1R2-TAS1R3 differentially affect glucose tolerance in humans - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Interaction of Lactisole with the Transmembrane Domain of T1R3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular interactions between the sweet taste inhibitor, lactisole, and the transmembrane domain (TMD) of the human sweet taste receptor subunit, T1R3. It consolidates key findings on the binding site, mechanism of action, and the experimental methodologies used to elucidate these details.
Introduction: The Sweet Taste Receptor and this compound
The perception of sweet taste is primarily mediated by a heterodimeric G-protein coupled receptor (GPCR) composed of two subunits: Taste 1 Receptor Member 2 (T1R2) and Taste 1 Receptor Member 3 (T1R3).[1][2][3] This T1R2/T1R3 receptor recognizes a wide variety of sweet-tasting compounds, from natural sugars to artificial sweeteners.[2][3][4] this compound, a 2-(4-methoxyphenoxy)propionic acid, is a potent and specific inhibitor of the human sweet taste receptor, effectively suppressing the sweet taste of numerous structurally diverse sweeteners.[1][5][6] Its inhibitory action is specific to humans and other primates, as it does not affect the sweet taste perception in rodents.[1][5] This species-specificity has been a crucial tool in pinpointing its site of action.
Mechanism of Action: Allosteric Modulation of the T1R3-TMD
This compound functions as a negative allosteric modulator (NAM) of the sweet taste receptor.[7] Through studies involving interspecies (human/mouse) chimeric receptors, it was conclusively determined that the human T1R3 subunit is the specific target for this compound's inhibitory effect.[1][5] Further investigation using chimeric constructs narrowed the region of interaction to the seven-transmembrane domain (TMD) of hT1R3.[5][8][9][10] this compound binds to a pocket within this TMD, distinct from the orthosteric sites in the extracellular Venus Flytrap Domain (VFD) where many sweeteners bind.[5][7] This allosteric binding event stabilizes an inactive conformation of the receptor, thereby preventing its activation by sweet agonists.
The this compound Binding Site within the T1R3 Transmembrane Domain
Site-directed mutagenesis and computational modeling have been instrumental in identifying the key amino acid residues within the hT1R3-TMD that form the this compound binding pocket.[5][7] Alanine scanning mutagenesis revealed several critical residues required for this compound sensitivity.[1][5] More recent studies, utilizing homology models based on the crystal structure of related class C GPCRs like the metabotropic glutamate (B1630785) receptor (mGluR1), have provided a more refined view of the binding site.[7]
These studies indicate that the (S)-isomers of both this compound and its more potent derivative, 2,4-dichlorophenoxy)propionic acid (2,4-DP), interact with a common set of residues.[7] Key residues that, when mutated, significantly reduce or abolish the inhibitory activity of this compound include H641A , A733V , and Q794N .[7][11] Specifically, H641 and Q794 are thought to be crucial for interacting with the carboxyl group of this compound.[7][11] The binding pocket is located within the seven-transmembrane helices of T1R3.[5]
Quantitative Analysis of this compound Inhibition
The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50). The effect of mutations within the T1R3-TMD on this compound sensitivity provides quantitative evidence for the involvement of specific residues. The data below is compiled from functional assays in heterologous expression systems (e.g., HEK293 cells) co-expressing the sweet taste receptor subunits.
| Receptor Variant | Ligand | IC50 Value (M) | Change in Sensitivity | Reference |
| Wild Type (WT) hT1R2/hT1R3 | This compound | 1.6 x 10⁻⁵ | - | [12] |
| WT hT1R2/hT1R3 | This compound | ~4.0 x 10⁻³ | - | [13][14] |
| hT1R3 S640A | This compound | 1.4 x 10⁻⁵ | Enhanced | [5] |
| hT1R3 H641A | This compound | Abolished | Lost | [5] |
| hT1R3 F778A | This compound | 1.8 x 10⁻³ | Greatly Reduced | [5] |
| hT1R3 L782A | This compound | 1.2 x 10⁻⁵ | Enhanced | [5] |
| hT1R3 R725A | This compound | 1.65 x 10⁻⁴ | Reduced (10-fold increase) | [12] |
| hT1R3 R725E | This compound | 6.5 x 10⁻⁵ | Reduced (4-fold increase) | [12] |
Note: IC50 values can vary between studies due to different experimental conditions, such as the agonist and its concentration used.
Signaling Pathway of Sweet Taste and this compound Inhibition
Sweetener binding to the T1R2/T1R3 receptor initiates a downstream signaling cascade. The activated receptor couples to a G-protein, typically gustducin, leading to the activation of phospholipase C β2 (PLCβ2). PLCβ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor (IP3R3) on the endoplasmic reticulum, causing the release of stored Ca²⁺ into the cytoplasm. This increase in intracellular calcium activates the transient receptor potential cation channel member M5 (TRPM5), leading to cell depolarization and neurotransmitter release, ultimately signaling sweet taste to the brain. This compound, by binding to the T1R3-TMD, prevents the initial conformational change required for G-protein activation, thus blocking this entire cascade.
Caption: Sweet taste signaling cascade and the inhibitory point of this compound.
Key Experimental Methodologies
The study of this compound's interaction with T1R3 relies heavily on cell-based functional assays and computational modeling.
This is the most common method to assess receptor function. It involves transiently or stably expressing the receptor subunits (hT1R2, hT1R3) and a promiscuous G-protein (e.g., Gα16gust44) in a host cell line, typically Human Embryonic Kidney 293 (HEK293) cells, which do not endogenously express these receptors.[5][15]
Detailed Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics at 37°C in a 5% CO₂ incubator.
-
For transient transfection, seed cells in 96-well plates.[7]
-
Transfect cells with plasmids encoding hT1R2, hT1R3 (wild-type or mutant), and a G-protein subunit like Gα16gust44 using a suitable transfection reagent (e.g., Lipofectamine).
-
-
Calcium Indicator Loading:
-
24-48 hours post-transfection, wash the cells with an assay buffer (e.g., Hank's Balanced Salt Solution with HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) by incubating them in a dye solution for 30-60 minutes at 37°C.[7][16][17] The acetoxymethyl (AM) ester form allows the dye to cross the cell membrane.
-
-
Functional Assay (Calcium Mobilization):
-
Wash the cells to remove excess dye.
-
Place the 96-well plate into a fluorescence plate reader (e.g., FlexStation 3).[7]
-
Measure the baseline fluorescence.
-
Add a solution containing a sweet agonist (e.g., sucralose, D-tryptophan) with or without varying concentrations of this compound.[5][6]
-
Record the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.[15][18]
-
-
Data Analysis:
-
The response is typically quantified as the peak change in fluorescence (ΔF) over the baseline fluorescence (F).
-
Plot dose-response curves and fit the data to a sigmoidal (Hill) equation to calculate EC50 (for agonists) or IC50 (for inhibitors like this compound) values.[7]
-
Caption: Workflow for a cell-based calcium imaging assay.
This technique is used to create specific mutations in the T1R3 gene to identify key residues for this compound binding. The mutated T1R3 is then tested using the calcium imaging assay to see if sensitivity to this compound is altered. A loss or significant reduction in inhibition points to a critical role for the mutated residue.[5][12]
Homology models of the T1R3-TMD are created based on the known crystal structures of related GPCRs.[7] Docking simulations are then performed to predict how this compound fits into the transmembrane domain. These models help visualize the binding pocket and guide site-directed mutagenesis experiments by predicting which residues are likely to interact with the inhibitor.[7][19]
Structure-Activity Relationship and Mutagenesis
Mutagenesis studies have been pivotal in defining the this compound binding site. The results demonstrate a clear structure-activity relationship, where specific residues are essential for the negative allosteric modulation by this compound.
Caption: Logic of site-directed mutagenesis to identify key residues.
Conclusion and Future Directions
The interaction of this compound with the transmembrane domain of T1R3 is a well-characterized example of negative allosteric modulation in a class C GPCR. The binding site has been mapped to a pocket within the seven-transmembrane helices, with specific residues like H641 and Q794 playing critical roles. This knowledge provides a robust framework for understanding the molecular basis of sweet taste inhibition. For drug development professionals, the T1R3-TMD represents a viable target for designing novel taste modulators. Future research, potentially leveraging high-resolution cryo-electron microscopy structures of the full-length receptor, could further refine the binding model and facilitate the rational design of new and more potent sweet taste inhibitors or enhancers.[4][20]
References
- 1. This compound interacts with the transmembrane domains of human T1R3 to inhibit sweet taste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Modeling and Structural Characterization of the Sweet Taste Receptor Heterodimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural and functional characterization of human sweet taste receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Structural insights into the differences among this compound derivatives in inhibitory mechanisms against the human sweet taste receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of this compound on the time-intensity profile of selected sweeteners in dependence of the binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Utilizing the Off-Target Effects of T1R3 Antagonist this compound to Enhance Nitric Oxide Production in Basal Airway Epithelial Cells [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Conserved Residues Control the T1R3-Specific Allosteric Signaling Pathway of the Mammalian Sweet-Taste Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. joe.bioscientifica.com [joe.bioscientifica.com]
- 14. This compound inhibits the glucose-sensing receptor T1R3 expressed in mouse pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Correlation between in vitro binding activity of sweeteners to cloned human sweet taste receptor and sensory evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Identification of the cyclamate interaction site within the transmembrane domain of the human sweet taste receptor subunit T1R3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Off-Target Effects of Lactisole in Cellular Assays: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lactisole, a potent allosteric modulator of the human sweet taste receptor (T1R2/T1R3), is widely utilized as a tool compound to inhibit sweet taste perception in both research and commercial applications. While its action on the T1R3 subunit is well-documented, emerging evidence reveals significant off-target effects that can confound experimental results in cellular assays. This technical guide provides an in-depth overview of these non-specific activities, focusing on T1R3-independent signaling pathways modulated by this compound. We present quantitative data on its on- and off-target effects, detailed experimental protocols for key cellular assays, and visual diagrams of the underlying signaling mechanisms to equip researchers with the knowledge to critically evaluate data generated using this compound.
Introduction: this compound's Canonical Function
This compound (2-(4-methoxyphenoxy)propanoic acid) functions as a negative allosteric modulator of the G-protein coupled receptor (GPCR) heterodimer T1R2/T1R3, which is the primary receptor for detecting sweet tastes in humans.[1][2] It binds to a pocket within the transmembrane domain (TMD) of the T1R3 subunit, stabilizing an inactive conformation of the receptor and thereby inhibiting the downstream signaling cascade typically initiated by sweeteners.[1][2] This on-target effect is specific and potent, making this compound an effective tool for studying sweet taste transduction.
On-Target Signaling Pathway
The canonical sweet taste signaling pathway begins with a sweetener binding to the T1R2/T1R3 receptor. This induces a conformational change, activating the associated heterotrimeric G-protein, which includes Gα-gustducin. Gα-gustducin, in turn, activates phospholipase C isozyme β2 (PLCβ2), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor (IP3R3) on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca²⁺) into the cytoplasm. This increase in intracellular Ca²⁺ ultimately leads to neurotransmitter release and the perception of sweetness.
Documented Off-Target Effects of this compound
Recent studies have highlighted that this compound can exert biological effects independent of the T1R3 receptor, primarily by modulating intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and consequently potentiating Ca²⁺ signaling from other GPCRs.[3][4]
T1R3-Independent Elevation of Intracellular cAMP
In human bronchial epithelial cells (Beas-2B), which express taste receptors as part of the innate immune system, this compound was found to cause a dose-dependent increase in intracellular cAMP.[3][4] This effect persisted even after T1R3 expression was knocked down using RNAi, confirming that the mechanism is independent of this compound's canonical target.[5] While this compound alone does not trigger Ca²⁺ release, the elevated cAMP levels appear to prime the cell for an enhanced response to other stimuli.[4]
Potentiation of GPCR-Mediated Calcium Mobilization
The primary consequence of this compound-induced cAMP elevation is the potentiation of Ca²⁺ release triggered by other GPCRs. Pre-treatment of Beas-2B cells with this compound significantly amplifies the cytosolic Ca²⁺ response to agonists of bitter taste receptors (e.g., denatonium) and other endogenous receptors like the histamine (B1213489) receptor.[3][4] This suggests that this compound fills the endoplasmic reticulum with Ca²⁺, leading to a greater release when stimulated.[3][4] This off-target effect is critical, as it can lead to a misinterpretation of results, attributing a synergistic or enhanced effect to the primary agonist when it is, in fact, a non-specific consequence of this compound treatment.
Quantitative Data Summary
For accurate experimental design and interpretation, it is crucial to understand the effective concentrations for this compound's on- and off-target activities.
Table 1: On-Target Inhibitory Activity of this compound
Assay System: HEK293 cells expressing human T1R2/T1R3 sweet taste receptor.
| Compound | Target | Assay Type | Agonist | IC₅₀ | Reference |
| (S)-Lactisole | hT1R2/T1R3 | Calcium Flux | 1 mM Aspartame | ~20 µM | [1] |
| (±)-Lactisole | hT1R2/T1R3 | Calcium Flux | 1 mM Aspartame | ~60 µM | [1] |
Table 2: Off-Target Modulatory Activity of this compound
Assay System: Beas-2B human bronchial epithelial cells.
| Effect | Target Pathway | This compound Conc. | Agonist | Quantitative Observation | Reference |
| cAMP Elevation | T1R3-Independent | 5 - 40 mM | None | Dose-dependent increase in intracellular cAMP.[4] | [4] |
| Ca²⁺ Potentiation | Denatonium (T2R) | 20 mM | 15 mM Denatonium | ~200-250% increase in peak Ca²⁺ release.[3][4] | [3][4] |
| Ca²⁺ Potentiation | Histamine Receptor | 10 - 20 mM | Histamine | ~50% increase in peak Ca²⁺ release.[4] | [4] |
| No Effect | Bitter Receptors | 0.5 mM | 10 mM Saccharin | No inhibition of Ca²⁺ response. | [3] |
Experimental Protocols
The following protocols provide a framework for assays commonly used to study the effects of this compound. Researchers should optimize parameters for their specific cell lines and experimental conditions.
Intracellular Calcium Flux Assay
This protocol is designed to measure changes in intracellular calcium in response to GPCR activation and its modulation by compounds like this compound, using a fluorescent calcium indicator.
Materials:
-
HEK293 or Beas-2B cells
-
96-well black-wall, clear-bottom tissue culture plates
-
Complete growth medium
-
Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS)
-
Fluo-8 AM dye (or similar calcium indicator)
-
Anhydrous DMSO
-
Pluronic F-127 (optional, for dye solubilization)
-
This compound and agonist stock solutions
-
Fluorescence microplate reader with liquid handling capabilities (e.g., FlexStation)
Procedure:
-
Cell Plating: Seed cells at an optimal density (e.g., 40,000-80,000 cells/well for Beas-2B) in 100 µL of growth medium per well. Incubate overnight to form a confluent monolayer.[6]
-
Dye Loading: a. Prepare a 2-5 mM stock solution of Fluo-8 AM in anhydrous DMSO.[7] b. On the day of the assay, prepare a working dye loading solution by diluting the Fluo-8 AM stock to a final concentration of 4-5 µM in HHBS.[7] c. Aspirate the growth medium from the cell plate and add 100 µL of the dye loading solution to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.[7]
-
Washing: Gently aspirate the dye solution and wash the cells twice with 100 µL of HHBS to remove extracellular dye. Leave 100 µL of HHBS in the wells after the final wash.
-
Compound Pre-treatment: Add this compound (e.g., to a final concentration of 20 mM) or vehicle control to the appropriate wells. Incubate for the desired time (e.g., 1 hour at 37°C).[4]
-
Measurement: Place the cell plate into the fluorescence reader. Set the excitation and emission wavelengths (~490 nm and ~525 nm for Fluo-8, respectively). Program the instrument to add the agonist of interest (e.g., denatonium) and immediately begin kinetic fluorescence readings.[6]
-
Data Analysis: The change in fluorescence (ΔF) over baseline (F₀) is calculated to determine the cellular response.
Intracellular cAMP Biosensor Assay
This protocol describes the use of a genetically encoded biosensor, such as Flamindo2, to measure real-time changes in intracellular cAMP levels.
Materials:
-
Beas-2B cells
-
Glass-bottom imaging dishes or plates
-
cAMP biosensor plasmid DNA (e.g., Flamindo2, which decreases in fluorescence with increasing cAMP)[5][8]
-
Transfection reagent (e.g., Lipofectamine)
-
Imaging buffer (e.g., HBSS)
-
This compound stock solution
-
Live-cell imaging fluorescence microscope with environmental control (37°C, 5% CO₂)
Procedure:
-
Transfection: a. Seed Beas-2B cells in imaging dishes.[9] b. 24 hours after seeding, transfect the cells with the Flamindo2 plasmid according to the manufacturer's protocol for the transfection reagent. c. Incubate for 24-48 hours to allow for robust expression of the biosensor.[10]
-
Imaging Preparation: a. Before imaging, gently wash the cells and replace the growth medium with imaging buffer. b. Place the dish on the microscope stage within the environmental chamber and allow it to equilibrate.
-
Live-Cell Imaging: a. Identify a field of view with healthy, fluorescent cells. b. Begin a time-lapse acquisition, capturing baseline fluorescence for several minutes. c. Carefully add the this compound solution (e.g., 5-40 mM final concentration) to the dish.[4] d. Continue time-lapse imaging to record the change in fluorescence intensity over time. The fluorescence of Flamindo2 is expected to decrease as cAMP levels rise.[8][10]
-
Data Analysis: Quantify the fluorescence intensity of individual cells or regions of interest over time. Normalize the data to the baseline fluorescence to determine the relative change in cAMP levels.
Conclusion and Recommendations
This compound is an invaluable tool for probing the function of the T1R2/T1R3 sweet taste receptor. However, researchers must be aware of its significant off-target ability to increase intracellular cAMP and potentiate Ca²⁺ signaling in a T1R3-independent manner.[3] This is particularly relevant in cell types that are not primary taste cells but endogenously express GPCRs, such as airway epithelial cells.
Recommendations for Researchers:
-
Include Proper Controls: When using this compound to inhibit a sweet-taste-induced response, always include a control where this compound is added in the absence of the sweet agonist to check for independent effects.
-
Verify Off-Target Potential: If studying the modulation of a GPCR pathway, test for this compound's ability to potentiate a known agonist for that pathway in your specific cell system.
-
Consider Concentration: Use the lowest effective concentration of this compound required to inhibit the on-target T1R3 pathway to minimize off-target effects.
-
Alternative Inhibitors: When possible, confirm findings using structurally different T1R3 antagonists to ensure the observed effects are not specific to this compound's off-target profile.
By acknowledging and controlling for these non-specific effects, scientists can continue to use this compound effectively and generate more accurate and reliable data in cellular assays.
References
- 1. Structural insights into the differences among this compound derivatives in inhibitory mechanisms against the human sweet taste receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound interacts with the transmembrane domains of human T1R3 to inhibit sweet taste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Utilizing the Off-Target Effects of T1R3 Antagonist this compound to Enhance Nitric Oxide Production in Basal Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Genetically-Encoded Yellow Fluorescent cAMP Indicator with an Expanded Dynamic Range for Dual-Color Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abcam.com [abcam.com]
- 7. interchim.fr [interchim.fr]
- 8. Genetically-Encoded Yellow Fluorescent cAMP Indicator with an Expanded Dynamic Range for Dual-Color Imaging | PLOS One [journals.plos.org]
- 9. cehsweb.health.umt.edu [cehsweb.health.umt.edu]
- 10. researchgate.net [researchgate.net]
The Impact of Lactisole on Gut Hormone Secretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of lactisole on the secretion of the gut hormones Glucagon-Like Peptide-1 (GLP-1) and Peptide YY (PYY). It is designed to be a comprehensive resource, detailing the underlying molecular mechanisms, summarizing quantitative data from key clinical trials, and providing detailed experimental protocols for both in vivo and in vitro studies.
Executive Summary
This compound, a known sweet taste inhibitor, has been demonstrated to significantly reduce glucose-stimulated secretion of the incretin (B1656795) hormone GLP-1 and the satiety hormone PYY. This effect is primarily mediated through the inhibition of the T1R2/T1R3 sweet taste receptor located on enteroendocrine L-cells in the gastrointestinal tract. By blocking this receptor, this compound attenuates the downstream signaling cascade that is normally initiated by the presence of glucose in the gut lumen, leading to a blunted release of these key metabolic hormones. This guide will explore the nuances of this interaction, presenting the evidence from human clinical trials and in vitro cell line models.
Quantitative Data Summary
The following tables summarize the key quantitative findings from human clinical studies investigating the impact of this compound on GLP-1 and PYY secretion.
Table 1: Effect of Intragastric this compound on Glucose-Stimulated Gut Hormone Secretion
| Hormone | Treatment | Mean Reduction (%) | Standard Error (SE) | p-value | Reference |
| GLP-1 | 75g Glucose + 450 ppm this compound | 24.3 | 7.7 | 0.007 | [1] |
| PYY | 75g Glucose + 450 ppm this compound | 15.5 | 6.1 | 0.012 | [1] |
Table 2: Effect of Intraduodenal this compound on Glucose-Stimulated Gut Hormone Secretion
| Hormone | Treatment | Mean Reduction (%) | Standard Error (SE) | p-value | Reference |
| GLP-1 | Glucose Infusion + 450 ppm this compound | 11.9 | 4.2 | 0.031 | [1] |
| PYY | Glucose Infusion + 450 ppm this compound | Not Significantly Reduced | - | >0.05 | [1] |
Signaling Pathways and Mechanisms of Action
This compound's inhibitory effect on gut hormone secretion is a direct consequence of its interaction with the T1R2/T1R3 sweet taste receptor. The binding of glucose to this receptor on enteroendocrine L-cells triggers a signaling cascade that results in the secretion of GLP-1 and PYY. This compound acts as an antagonist to this receptor, preventing the initiation of this cascade.
Signaling Pathway Diagram
Caption: Glucose-stimulated GLP-1/PYY secretion pathway and this compound inhibition.
Experimental Protocols
In Vivo Human Clinical Trial Protocol
This protocol is a representative summary based on the methodologies of Gerspach et al. (2011).
Objective: To determine the effect of this compound on glucose-stimulated GLP-1 and PYY secretion.
Study Design: A randomized, double-blind, placebo-controlled crossover study.
Participants: Healthy, non-smoking, normal-weight volunteers.
Materials:
-
75g glucose solution (300 ml water)
-
This compound (450 ppm)
-
Mixed liquid meal (control)
-
Nasogastric or nasoduodenal feeding tubes
-
Blood collection tubes (containing EDTA and aprotinin)
Procedure:
-
Participant Screening: Recruit healthy volunteers based on predefined inclusion and exclusion criteria.
-
Catheter Placement: On the morning of the study, after an overnight fast, insert a nasogastric or nasoduodenal feeding tube.
-
Test Solution Administration:
-
Intragastric: Infuse 75g of glucose in 300 ml of water, with or without 450 ppm this compound, over a period of 5 minutes.
-
Intraduodenal: Infuse a glucose solution (e.g., 29.3 g glucose/100 ml) at a constant rate (e.g., 2.5 ml/min) for 180 minutes, with or without 450 ppm this compound.
-
-
Blood Sampling: Collect blood samples at baseline and at regular intervals (e.g., 15, 30, 60, 90, 120, 180 minutes) post-infusion.
-
Hormone Analysis: Centrifuge blood samples, separate plasma, and store at -80°C until analysis. Measure GLP-1 and PYY concentrations using validated radioimmunoassays (RIAs) or enzyme-linked immunosorbent assays (ELISAs).
In Vitro NCI-H716 Cell-Based Assay Protocol
This protocol is a representative methodology for assessing the inhibitory effect of this compound on GLP-1 secretion from the human enteroendocrine L-cell line, NCI-H716.
Objective: To determine if this compound inhibits secretagogue-stimulated GLP-1 release from NCI-H716 cells.
Materials:
-
NCI-H716 cells
-
DMEM/F-12 medium supplemented with fetal bovine serum (FBS)
-
Matrigel-coated cell culture plates
-
Krebs-Ringer Bicarbonate Buffer (KRBB)
-
This compound
-
Secretagogue (e.g., Sucralose (B1001) or Glucose)
-
GLP-1 ELISA kit
Procedure:
-
Cell Culture: Culture NCI-H716 cells in DMEM/F-12 medium supplemented with 10% FBS at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed cells onto Matrigel-coated 24-well plates and allow them to differentiate for 48-72 hours.
-
Pre-incubation: Wash the cells with KRBB and then pre-incubate with KRBB containing this compound at various concentrations (e.g., 0.1, 1, 10, 100 µM) for 30 minutes.
-
Stimulation: Remove the pre-incubation buffer and add fresh KRBB containing the same concentrations of this compound along with a secretagogue (e.g., 10 mM sucralose or 20 mM glucose). Incubate for 2 hours at 37°C.
-
Supernatant Collection: Collect the supernatant from each well.
-
GLP-1 Measurement: Measure the concentration of GLP-1 in the supernatant using a commercially available GLP-1 ELISA kit according to the manufacturer's instructions.
Experimental Workflow and Logical Relationships
The following diagram illustrates the typical workflow of a human clinical trial designed to investigate the effects of this compound.
References
Methodological & Application
Application Notes and Protocols for In Vitro Sweet Taste Inhibition Assays Using Lactisole
Audience: Researchers, scientists, and drug development professionals.
Introduction: Lactisole is a well-characterized and widely used sweet taste inhibitor. It acts as a negative allosteric modulator of the human sweet taste receptor, a heterodimer of two G-protein coupled receptors, T1R2 and T1R3.[1][2] Specifically, this compound interacts with the transmembrane domain of the T1R3 subunit, making it an invaluable tool for studying the mechanisms of sweet taste perception and for screening for novel sweeteners and taste modulators.[1][3] Its inhibitory effect is potent and broad, affecting the taste of natural sugars, artificial sweeteners, and sweet proteins.[3] This document provides detailed application notes and protocols for utilizing this compound in in vitro sweet taste inhibition assays, primarily focusing on cell-based assays using human embryonic kidney (HEK293) cells stably expressing the T1R2/T1R3 receptor.[1][4]
Mechanism of Action
This compound does not compete with sweeteners for their binding site on the T1R2 subunit's Venus flytrap domain (VFTD). Instead, it binds to a distinct site within the transmembrane domain (TMD) of the T1R3 subunit.[1][3] This allosteric binding event induces a conformational change in the receptor, which prevents its activation by sweeteners, thereby inhibiting the downstream signaling cascade that leads to the perception of sweetness.
A diagram of the sweet taste signaling pathway and the inhibitory action of this compound is presented below.
Caption: Sweet taste signaling pathway and the inhibitory site of this compound.
Quantitative Data: this compound Inhibition
The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which can vary depending on the sweetener being antagonized and the specific assay conditions. The following table summarizes representative IC50 values and effective concentrations of this compound from in vitro studies.
| Sweetener | This compound Concentration | Assay System | Observed Effect | Reference |
| Aspartame (1 mM) | IC50: ~65 µM | HEK293 cells expressing T1R2/T1R3 | Inhibition of Ca²⁺ response | [5] |
| Various Sweeteners | 1.25 mM | HEK293E cells with T1R2/T1R3 | Blocked or reduced activity of acesulfame-K, brazzein, cyclamate, D-tryptophan, NHDC, saccharin, sucralose, sucrose, and thaumatin. | [5][6] |
| Sucralose | IC50: ~4 mM | MIN6 (mouse pancreatic β-cells) | Inhibition of insulin (B600854) secretion | [7] |
| Acesulfame-K | IC50: ~4 mM | MIN6 (mouse pancreatic β-cells) | Inhibition of insulin secretion | [7] |
| Cyclamate | 0.46 mM & 0.92 mM | Sensory (human) | Dose-dependent inhibition of sweetness | [8] |
| NHDC | 0.46 mM & 0.92 mM | Sensory (human) | Dose-dependent inhibition of sweetness | [8] |
| Aspartame | 0.46 mM & 0.92 mM | Sensory (human) | Inhibition of sweetness up to 1.0-2.0 mM aspartame | [8] |
| Acesulfame-K | 0.46 mM & 0.92 mM | Sensory (human) | Inhibition of sweetness up to 1.0 mM acesulfame-K | [8] |
Experimental Protocols
A common in vitro method for assessing sweet taste inhibition is a cell-based calcium mobilization assay using HEK293 cells stably co-expressing the human T1R2 and T1R3 receptors, along with a promiscuous G-protein such as Gα16gust44.[1][5] Activation of the sweet taste receptor leads to an increase in intracellular calcium, which can be measured using a calcium-sensitive fluorescent dye.
Experimental Workflow Diagram
Caption: A typical workflow for a this compound-based sweet taste inhibition assay.
Detailed Protocol: Calcium Mobilization Assay
Materials:
-
HEK293 cell line stably expressing human T1R2, T1R3, and a suitable G-protein (e.g., Gα16gust44).
-
Cell culture medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), antibiotics (penicillin/streptomycin), and selection agents (e.g., hygromycin B, zeocin).
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
This compound (sodium salt).
-
Sweetener of interest.
-
Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 AM or Calcium 4 Assay Kit).
-
96-well black-walled, clear-bottom cell culture plates.
-
Fluorescence plate reader or a Functional Drug Screening System (FDSS/μCELL) or a FlexStation.
Procedure:
-
Cell Culture and Seeding:
-
Culture the HEK293-T1R2/T1R3 cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO₂.
-
When cells reach 80-90% confluency, wash with PBS, detach with trypsin-EDTA, and resuspend in fresh culture medium.
-
Seed the cells into 96-well black-walled, clear-bottom plates at a density of 5 x 10⁴ to 8 x 10⁴ cells per well.
-
Incubate for 24 hours to allow for cell attachment.[9]
-
-
Preparation of Compounds:
-
Prepare a stock solution of this compound (e.g., 100 mM in DMSO).
-
Prepare a stock solution of the sweetener of interest (e.g., in assay buffer or DMSO, depending on solubility).
-
On the day of the assay, prepare serial dilutions of this compound and the sweetener in the assay buffer. The final concentration of DMSO should be kept below 0.1% to avoid cell toxicity.
-
-
Dye Loading:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with 100 µL of assay buffer.[9]
-
Prepare the dye-loading solution according to the manufacturer's instructions (e.g., Fluo-4 AM with probenecid (B1678239) in assay buffer).
-
Add 100 µL of the dye-loading solution to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.[9]
-
-
Inhibition Assay:
-
After incubation, wash the cells twice with 100 µL of assay buffer to remove excess dye.
-
Add 80 µL of the different concentrations of this compound (or vehicle control) to the respective wells.
-
Incubate for a short period (e.g., 3-5 minutes) at room temperature.
-
Place the plate in the fluorescence reader.
-
Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) over time.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Add 20 µL of the sweetener solution (at a fixed concentration, typically its EC₅₀ or EC₈₀) to the wells.
-
Continue to record the fluorescence for at least 60-90 seconds to capture the peak response.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after sweetener addition.
-
Normalize the response to the control (sweetener alone) to get the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound for the tested sweetener.
-
This compound is a powerful and specific inhibitor of the human sweet taste receptor, making it an essential tool for in vitro research in taste biology and drug discovery. The provided protocols and data offer a comprehensive guide for researchers to effectively design and execute sweet taste inhibition assays. Careful optimization of cell density, compound concentrations, and incubation times will ensure reproducible and reliable results.
References
- 1. Structural insights into the differences among this compound derivatives in inhibitory mechanisms against the human sweet taste receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential modulation of the this compound ‘Sweet Water Taste’ by sweeteners | PLOS One [journals.plos.org]
- 3. This compound interacts with the transmembrane domains of human T1R3 to inhibit sweet taste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound inhibits the glucose-sensing receptor T1R3 expressed in mouse pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of this compound on the time-intensity profile of selected sweeteners in dependence of the binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural insights into the differences among this compound derivatives in inhibitory mechanisms against the human sweet taste receptor | PLOS One [journals.plos.org]
Protocol for the Application of Lactisole in Human Sensory Panel Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Lactisole, the sodium salt of 2-(4-methoxyphenoxy)propanoic acid, is a well-documented sweet taste inhibitor. It functions by selectively targeting the T1R3 subunit of the heterodimeric G-protein coupled sweet taste receptor (T1R2/T1R3).[1][2] This specific antagonism makes this compound a valuable tool in human sensory panel studies for a variety of applications, including understanding sweet taste mechanisms, developing sweetness-reduced food and beverage products, and evaluating the efficacy of novel sweeteners. These notes provide a comprehensive protocol for the effective and standardized use of this compound in sensory research.
Mechanism of Action
This compound acts as a canonical antagonist of the sweet taste receptor.[2] It binds to a specific pocket within the transmembrane domain of the human T1R3 protein, which is a key component of the receptor that detects sweet compounds.[3] This binding event inhibits the downstream signaling cascade that would normally lead to the perception of sweetness. The interaction of this compound with the T1R3 subunit is specific to primates, and it does not affect the sweet taste perception in rodents.[3]
Data Presentation: Efficacy of this compound
The effectiveness of this compound in suppressing sweetness is dependent on its concentration and the specific sweetener being evaluated. The following tables summarize quantitative data from various studies.
Table 1: Effective Concentrations of this compound for Sweetness Inhibition
| Sweetener | Sweetener Concentration | This compound Concentration | Observed Effect | Reference |
| Sucrose (B13894) | 10% solution | 60 ppm | Adjusted sweetness to match a 10% glucose solution. | [4] |
| Sucrose | 12% solution | 100-150 ppm | Perceived sweetness reduced to that of a 4% sucrose solution. | [4] |
| Various Sweeteners | N/A | 250 and 500 ppm | Significant suppression of sweetness for a variety of sugars and sweeteners. | [4] |
| Cyclamate | 0.1 - 100 mM | 0.46 mM (100 ppm) | Effective inhibition up to 5.0 mM cyclamate. | [5] |
| Cyclamate | 0.1 - 100 mM | 0.92 mM (200 ppm) | Effective inhibition up to 10.0 mM cyclamate. | [5] |
| Neohesperidin dihydrochalcone (B1670589) (NHDC) | 0.001 - 1.0 mM | 0.46 mM (100 ppm) | Proper inhibition detected up to 0.2 mM NHDC. | [5] |
| Neohesperidin dihydrochalcone (NHDC) | 0.001 - 1.0 mM | 0.92 mM (200 ppm) | Proper inhibition detected up to 0.5 mM NHDC. | [5] |
| Acesulfame K (Ace K) | 0.01 - 50 mM | 0.46 mM and 0.92 mM | Effective inhibition up to 1 mM Ace K. | [5] |
| Aspartame | 0.01 - 20 mM | 0.46 mM | Inhibition up to 1.0 mM aspartame. | [5] |
| Aspartame | 0.01 - 20 mM | 0.92 mM | Inhibition up to 2.0 mM aspartame. | [5] |
| Maltodextrins (low concentration) | N/A | 1.4 mM | Significantly increased perceived sweetness. | [5] |
| Glucose (low concentration) | N/A | 1.4 mM | Significantly reduced perceived sweetness. | [5] |
Experimental Protocols
Sensory Panelist Selection and Training
A reliable sensory panel is crucial for obtaining accurate and reproducible results.
-
Screening: Potential panelists should be screened for their sensory acuity. This includes tests for color vision, basic taste recognition (sweet, sour, salty, bitter, umami), and odor recognition.
-
Training: Selected panelists should undergo training to familiarize them with sensory evaluation procedures, terminology, and scoring methods. Training should include exposure to different concentrations of sweet stimuli to improve their sensitivity and ability to detect subtle differences. Regular calibration sessions are essential to ensure consistency among panelists.
General Protocol for Sample Preparation and Presentation
-
Materials: this compound (food grade), sweeteners, deionized water, and the product matrix (if applicable).
-
Preparation of this compound Solutions: this compound is soluble in water. Prepare a stock solution of this compound and dilute it to the desired final concentrations for the sensory tests.
-
Sample Coding and Randomization: All samples should be coded with random three-digit numbers to prevent bias. The order of sample presentation should be randomized for each panelist.
-
Tasting Environment: Sensory evaluations should be conducted in a controlled environment that is quiet, odor-neutral, and has standardized lighting and temperature.
Specific Experimental Methodologies
This method is used to determine if a sensory difference exists between two samples.
-
Objective: To determine if the addition of this compound to a sweetened solution results in a perceivable difference in taste.
-
Procedure:
-
Present each panelist with three coded samples, two of which are identical (e.g., sweetened solution without this compound) and one is different (e.g., sweetened solution with this compound).
-
Ask the panelists to identify the "odd" or different sample.
-
The order of presentation of the three samples should be randomized across panelists (e.g., AAB, ABA, BAA, BBA, BAB, ABB).
-
Provide water for rinsing between samples.
-
-
Data Analysis: The number of correct identifications is compared to the number expected by chance (33.3%) to determine statistical significance.
This method is used to identify and quantify the sensory attributes of a product.
-
Objective: To characterize and quantify the changes in the sensory profile of a sweetened product upon the addition of this compound.
-
Procedure:
-
A trained panel develops a consensus vocabulary to describe the sensory attributes of the samples (e.g., sweetness intensity, bitterness, aftertaste).
-
Panelists rate the intensity of each attribute for each sample on a continuous scale (e.g., a 100 mm line scale anchored with "low" and "high").
-
Samples are presented one at a time in a randomized order.
-
-
Data Analysis: The intensity ratings are analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between samples.
This method measures the intensity of a specific sensory attribute over time.
-
Objective: To evaluate the temporal profile of sweetness suppression by this compound.
-
Procedure:
-
Panelists are trained to rate the intensity of sweetness continuously over a set period (e.g., 70 seconds) after taking the sample into their mouth.
-
Data can be collected using a computer-based system where panelists move a cursor along a scale.
-
Key parameters are extracted from the TI curve, including maximum intensity (Imax), time to maximum intensity (Tmax), and duration of the sensation.
-
-
Data Analysis: The TI parameters are analyzed to compare the temporal profiles of different samples.
Mandatory Visualizations
Caption: Sweet taste signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a human sensory panel study with this compound.
References
- 1. Measuring Flavor and Sensory Protocols [sensapure.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Screening and Training Methods for Sensory Panelists - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 4. Product - Manufacturer of sweetness inhibitor, this compound | this compound.com [this compound.com]
- 5. Impact of this compound on the time-intensity profile of selected sweeteners in dependence of the binding site - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Lactisole to Investigate T1R3 Function in Non-Gustatory Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
The type 1 taste receptor 3 (T1R3) is a versatile G protein-coupled receptor (GPCR) that functions as a nutrient sensor in various tissues beyond the oral cavity. In non-gustatory systems such as the pancreas, gut, and respiratory tract, T1R3 is implicated in critical physiological processes including hormone secretion, metabolic regulation, and innate immunity.[1][2][3] Lactisole, a molecule originally isolated from coffee beans, serves as a valuable pharmacological tool to probe the function of T1R3.[1] It acts as a negative allosteric modulator, specifically targeting the transmembrane domain of the human T1R3 subunit to inhibit its function.[4][5][6]
These application notes provide a comprehensive guide for utilizing this compound to investigate the role of T1R3 in non-gustatory tissues. Included are detailed summaries of its mechanism, quantitative data on its efficacy, and protocols for key experimental procedures.
Mechanism of Action of this compound
This compound specifically binds to a pocket within the transmembrane domains of the human T1R3 protein.[1][4] This interaction does not compete with orthosteric ligands (like sugars) that bind to the extracellular Venus flytrap domain of the T1R2/T1R3 heterodimer, but rather allosterically modulates the receptor's conformation to a non-functional state. The primary downstream effect of this inhibition is the blockade of intracellular calcium (Ca²⁺) mobilization, a key signaling event following T1R3 activation.[1][7]
It is crucial to note a species-specific difference in this compound's activity; it is a potent inhibitor of human and primate T1R3 but does not affect rodent T1R3 at similar concentrations.[4][5] However, some studies have demonstrated inhibitory effects on mouse T1R3 at higher concentrations.[2][7] Additionally, researchers should be aware of potential off-target effects, as some studies have reported that this compound can increase intracellular cyclic AMP (cAMP) independently of T1R3.[1][8]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on this compound's inhibitory effects in various experimental models.
Table 1: this compound Concentration and Efficacy in Cellular Models
| Cell Type/Model | Target Organism | Agonist(s) Used | This compound Concentration | Observed Effect | Reference(s) |
| MIN6 (pancreatic β-cells) | Mouse | Sweeteners (acesulfame-K, sucralose, glycyrrhizin) | ~4 mmol/L (IC₅₀) | Inhibition of sweetener-induced insulin (B600854) secretion. | [2][7][9] |
| MIN6 (pancreatic β-cells) | Mouse | Glucose | 3-10 mmol/L | Inhibition of glucose-induced insulin secretion and reduction of intracellular NADH and ATP. | [2][7] |
| HEK293 cells expressing mouse T1R3 | Mouse | Sucralose | Not specified | Attenuation of sucralose-induced increase in cytoplasmic Ca²⁺. | [2][7] |
| Human Airway Basal Epithelial Cells (Beas-2Bs) | Human | Amino acids | 5-40 mmol/L | Dose-dependent increase in intracellular cAMP (T1R3-independent). | [1] |
| HEK293E cells expressing human T1R2/T1R3 | Human | D-tryptophan (10 mM) | 1.25 mM | Inhibition of D-tryptophan-induced Ca²⁺ response. | [4] |
Table 2: Effects of this compound on T1R3-Mediated Signaling Pathways
| Tissue/Cell Type | Target Organism | Signaling Pathway Investigated | Effect of this compound | Reference(s) |
| Pancreatic β-cells (MIN6) | Mouse | Intracellular Ca²⁺ ([Ca²⁺]c) | Attenuates sweetener-evoked elevation of [Ca²⁺]c. | [2][7][9] |
| Pancreatic β-cells (MIN6) | Mouse | Intracellular cAMP ([cAMP]c) | Does not affect sweetener-induced elevation of [cAMP]c. | [2][7][9] |
| Human Airway Epithelial Cells | Human | Intracellular cAMP ([cAMP]c) | Increases [cAMP]c independently of T1R1 or T1R3. | [1][8] |
| Human Gut (in vivo) | Human | GLP-1 and PYY secretion | Reduces glucose-stimulated GLP-1 and PYY secretion. | [10][11][12] |
Mandatory Visualizations
Signaling Pathways and Experimental Logic
Caption: T1R3 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for using this compound as a T1R3 inhibitor.
Experimental Protocols
Protocol 1: In Vitro Inhibition of T1R3-Mediated Insulin Secretion
This protocol is adapted from studies using the mouse insulinoma MIN6 cell line to investigate the role of T1R3 in glucose- and sweetener-stimulated insulin secretion.[2][7]
Materials:
-
MIN6 cells
-
Culture medium (e.g., DMEM with high glucose, supplemented with FBS and β-mercaptoethanol)
-
Krebs-Ringer Bicarbonate (KRB) buffer
-
T1R3 agonist (e.g., glucose, sucralose)
-
This compound (Sigma-Aldrich)
-
Insulin ELISA kit
Procedure:
-
Cell Culture: Culture MIN6 cells in standard conditions until they reach 80-90% confluency.
-
Seeding: Seed MIN6 cells into 24-well plates at a density of 2 x 10⁵ cells/well and culture for 48-72 hours.
-
Starvation: Prior to the assay, gently wash the cells twice with a glucose-free KRB buffer. Then, pre-incubate the cells in glucose-free KRB buffer for 1-2 hours at 37°C to achieve a basal state.
-
This compound Pre-incubation: Replace the starvation buffer with KRB buffer containing the desired concentration of this compound (e.g., 0, 1, 3, 5, 10 mM). For the control group, use KRB buffer without this compound. Incubate for 30 minutes at 37°C.
-
Stimulation: Add the T1R3 agonist (e.g., 20 mM glucose or 5 mM sucralose) to the wells (with and without this compound) and incubate for 1-2 hours at 37°C.
-
Supernatant Collection: After incubation, collect the supernatant from each well.
-
Insulin Measurement: Quantify the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the insulin secretion data to the total protein content of the cells in each well. Compare the agonist-stimulated insulin secretion in the presence and absence of this compound.
Protocol 2: Calcium Imaging to Assess T1R3 Inhibition
This protocol describes how to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to T1R3 activation and its inhibition by this compound, often performed in HEK293 cells heterologously expressing the receptor.[4][7]
Materials:
-
HEK293 cells stably or transiently expressing the human T1R3 (and T1R2 if studying the heterodimer)
-
Culture medium (e.g., DMEM, 10% FBS)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-8 AM)
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer
-
T1R3 agonist (e.g., sucralose, D-tryptophan)
-
This compound
-
Fluorescence microscope or plate reader equipped for ratiometric imaging or fluorescence intensity measurement.
Procedure:
-
Cell Seeding: Seed the T1R3-expressing HEK293 cells onto glass-bottom dishes or 96-well black-walled plates suitable for fluorescence imaging. Allow cells to adhere and grow for 24-48 hours.
-
Dye Loading: Wash the cells with HBSS. Prepare a loading solution of Fura-2 AM (e.g., 2-5 µM) in HBSS. Incubate the cells with the dye solution for 30-60 minutes at 37°C in the dark.
-
De-esterification: Wash the cells twice with HBSS to remove excess dye and allow 20-30 minutes for the AM ester to be fully cleaved by intracellular esterases.
-
Baseline Measurement: Place the dish/plate on the imaging setup. Acquire a stable baseline fluorescence recording (for Fura-2, alternating excitation at 340 nm and 380 nm; for Fluo-8, excitation ~490 nm).
-
This compound Incubation (for inhibition group): Add this compound (e.g., 1.25 mM) to the cells and incubate for 5-10 minutes while continuing to record fluorescence.
-
Agonist Stimulation: Add the T1R3 agonist (e.g., 10 mM D-tryptophan) to the cells and record the change in fluorescence intensity or ratio.
-
Data Analysis: For Fura-2, calculate the ratio of fluorescence emission at 510 nm following excitation at 340 nm and 380 nm. For Fluo-8, calculate the change in fluorescence intensity from baseline (ΔF/F₀). Compare the peak response to the agonist in the presence and absence of this compound.
Conclusion
This compound is a powerful and specific inhibitor of the human T1R3 receptor, making it an indispensable tool for elucidating the diverse functions of this receptor in non-gustatory tissues. By carefully considering its mechanism of action, species specificity, and potential off-target effects, researchers can design robust experiments to uncover the role of T1R3 in metabolic control, gut hormone secretion, and other vital physiological processes. The protocols provided herein offer a foundation for such investigations, which can be adapted to specific cellular or tissue models.
References
- 1. Utilizing the Off-Target Effects of T1R3 Antagonist this compound to Enhance Nitric Oxide Production in Basal Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. joe.bioscientifica.com [joe.bioscientifica.com]
- 3. The Functional Role of the T1R Family of Receptors in Sweet Taste and Feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound interacts with the transmembrane domains of human T1R3 to inhibit sweet taste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural insights into the differences among this compound derivatives in inhibitory mechanisms against the human sweet taste receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits the glucose-sensing receptor T1R3 expressed in mouse pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] this compound inhibits the glucose-sensing receptor T1R3 expressed in mouse pancreatic β-cells. | Semantic Scholar [semanticscholar.org]
- 10. journals.physiology.org [journals.physiology.org]
- 11. journals.physiology.org [journals.physiology.org]
- 12. The role of the gut sweet taste receptor in regulating GLP-1, PYY, and CCK release in humans [edoc.unibas.ch]
Unmasking True Fruit Flavors: The Role of Lactisole in Food Science
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the realm of food science, achieving a balance of flavors is paramount. The intense sweetness of sugars and high-intensity sweeteners can often overwhelm the delicate and complex profiles of fruit flavors. Lactisole, a sodium salt of 2-(4-methoxyphenoxy)propionic acid, serves as a powerful tool to address this challenge. By functioning as a selective negative allosteric modulator of the T1R3 sweet taste receptor subunit, this compound effectively reduces the perception of sweetness, thereby "unmasking" and enhancing the inherent flavors of fruits. This document provides detailed application notes and experimental protocols for utilizing this compound in food science research and development, enabling a more nuanced and authentic fruit taste experience in various food products.
Introduction
The human perception of sweet taste is primarily mediated by a heterodimeric G-protein coupled receptor (GPCR) composed of two subunits: Taste 1 Receptor Member 2 (T1R2) and Taste 1 Receptor Member 3 (T1R3).[1][2][3] this compound, a naturally occurring compound found in roasted coffee beans, specifically interacts with the transmembrane domain of the T1R3 subunit.[4][5] This interaction does not completely block the receptor but rather modulates its activity, leading to a reduction in the perceived intensity of sweet stimuli, including both natural sugars and artificial sweeteners.[6][7] This unique property makes this compound an invaluable additive in the food industry, particularly in products with high sugar content like jams, jellies, and fruit preserves, where it allows the more subtle fruit notes to become more prominent.[6][8][9]
Mechanism of Action: Sweet Taste Inhibition
This compound acts as a negative allosteric modulator (NAM) of the T1R2/T1R3 sweet taste receptor.[4] Unlike competitive inhibitors that bind to the same site as the agonist (sweetener), this compound binds to a different site on the T1R3 subunit, specifically within its transmembrane domain.[1][4] This binding event induces a conformational change in the receptor, which in turn reduces the efficacy of sweeteners in activating the downstream signaling cascade. The (S)-enantiomer of this compound is primarily responsible for its sweetness-masking effect.[6]
The signaling pathway for sweet taste perception begins with the binding of a sweet molecule to the T1R2/T1R3 receptor. This activates a G-protein cascade, leading to the production of intracellular second messengers and ultimately depolarization of the taste cell, which sends a signal to the brain that is interpreted as "sweet." this compound's interaction with the T1R3 subunit disrupts this cascade, dampening the signal and thereby reducing the perceived sweetness.
Quantitative Data on Sweetness Inhibition
The effectiveness of this compound in reducing sweetness has been quantified in various studies. Its impact is concentration-dependent, with higher concentrations of this compound leading to a greater reduction in perceived sweetness.
| Sweetener | Initial Concentration | This compound Concentration (ppm) | Perceived Sweetness Equivalent | Reference |
| Sucrose (B13894) | 12% | 100-150 | 4% Sucrose Solution | [6] |
| Sucrose | 10% | 250 | 2.5% Sucrose Solution | [8] |
| Sucrose | 10% | 500 | 1% Sucrose Solution | [8] |
| Various Sweeteners | - | 250 and 500 | Significantly Suppressed | [8][9] |
Applications in Food Science
The primary application of this compound in the food industry is to enhance the flavor profile of products where high sugar content is necessary for preservation or texture, but can lead to an overpowering sweetness.[6][8][9][10]
-
Jams, Jellies, and Preserves: By suppressing the intense sweetness of the sugar used for preservation, this compound allows the natural, often subtle, flavors of the fruit to be more clearly perceived.[6][8]
-
Fruit Juices and Beverages: In sweetened fruit beverages, this compound can help to create a more balanced and less cloying taste profile.[10]
-
Confectionery: For fruit-flavored candies and sweets, this compound can enhance the authenticity of the fruit flavor.[10]
Experimental Protocols
The following protocols provide a framework for evaluating the efficacy of this compound in unmasking fruit flavors in a laboratory or research setting.
Protocol 1: Sensory Evaluation of this compound's Effect on Sweetness Perception
Objective: To quantify the reduction in perceived sweetness of a sucrose solution upon the addition of this compound.
Materials:
-
Sucrose (food grade)
-
This compound (sodium 2-(4-methoxyphenoxy)propanoate)
-
Deionized water
-
Graduated cylinders and beakers
-
Analytical balance
-
Sensory panel of trained assessors
-
Standardized taste evaluation booths
-
Data collection software (e.g., FIZZ, Compusense)
Procedure:
-
Solution Preparation:
-
Prepare a 10% (w/v) sucrose solution by dissolving 100g of sucrose in 1 L of deionized water.
-
Prepare two test solutions:
-
Test Solution A: 10% sucrose solution with 100 ppm this compound (0.1 g/L).
-
Test Solution B: 10% sucrose solution with 150 ppm this compound (0.15 g/L).
-
-
Prepare a series of reference sucrose solutions with concentrations ranging from 2% to 10% (e.g., 2%, 4%, 6%, 8%, 10%).
-
-
Sensory Evaluation:
-
Recruit and train a sensory panel (n=10-15) on the use of a general Labeled Magnitude Scale (gLMS) or a visual analog scale for rating sweetness intensity.
-
Present the panelists with the 10% sucrose solution (control), Test Solution A, and Test Solution B in a randomized and blind manner.
-
Ask panelists to rate the sweetness intensity of each sample.
-
In a separate session, use a magnitude estimation task where panelists compare the sweetness of the test solutions to the reference sucrose solutions to determine the equivalent sucrose concentration.
-
-
Data Analysis:
-
Analyze the sweetness intensity ratings using Analysis of Variance (ANOVA) to determine if there are significant differences between the control and the this compound-containing samples.
-
Calculate the mean equivalent sucrose concentration for Test Solution A and Test Solution B.
-
Protocol 2: In Vitro Cell-Based Assay to Measure T1R2/T1R3 Receptor Activation
Objective: To assess the inhibitory effect of this compound on the activation of the human sweet taste receptor in response to a sweetener.
Materials:
-
HEK293 cells stably expressing the human T1R2 and T1R3 receptors and a G-protein alpha subunit (e.g., Gα16gust44).
-
Cell culture medium (e.g., DMEM) with appropriate supplements.
-
Sweetener (e.g., sucralose (B1001) or aspartame).
-
This compound.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Culture:
-
Culture the HEK293-T1R2/T1R3 cells according to standard protocols.
-
Seed the cells into 96-well plates and grow to confluence.
-
-
Dye Loading:
-
Wash the cells with assay buffer.
-
Load the cells with the calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.
-
Wash the cells to remove excess dye.
-
-
Assay:
-
Place the plate in the fluorescence plate reader and monitor the baseline fluorescence.
-
Prepare solutions of the sweetener at a concentration known to elicit a robust response (e.g., EC80).
-
Prepare solutions of the sweetener mixed with varying concentrations of this compound.
-
Inject the sweetener solution (control) into designated wells and record the change in fluorescence (calcium influx).
-
Inject the sweetener + this compound solutions into other wells and record the change in fluorescence.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well.
-
Normalize the responses to the control (sweetener alone).
-
Plot the normalized response as a function of this compound concentration to generate a dose-response curve and determine the IC50 of this compound.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Sweet Taste Antagonist this compound Administered in Combination with Sucrose, But Not Glucose, Increases Energy Intake and Decreases Peripheral Serotonin in Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural insights into the differences among this compound derivatives in inhibitory mechanisms against the human sweet taste receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Impact of this compound on the time-intensity profile of selected sweeteners in dependence of the binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Manufacturer of sweetness inhibitor, this compound | this compound.com [this compound.com]
- 9. Product - Manufacturer of sweetness inhibitor, this compound | this compound.com [this compound.com]
- 10. Sweetness inhibitors that reduce excessively sweet tast... [this compound.com]
Application Notes & Protocols: Investigating the Effect of Lactisole on Satiety Hormone Secretion
Audience: Researchers, scientists, and drug development professionals.
1.0 Abstract
This document provides a comprehensive experimental framework to assess the effects of Lactisole, a known sweet taste receptor antagonist, on the secretion of key satiety hormones: glucagon-like peptide-1 (GLP-1), peptide YY (PYY), and cholecystokinin (B1591339) (CCK). Enteroendocrine cells (EECs) in the gastrointestinal tract express the same T1R2/T1R3 sweet taste receptors found on the tongue.[1] These gut-based receptors are implicated in nutrient sensing and the subsequent release of hormones that regulate appetite and glucose homeostasis.[1][2][3] this compound inhibits the T1R2/T1R3 receptor by binding to the transmembrane domain of the T1R3 subunit.[3][4][5] This makes it a valuable tool to probe the role of these receptors in gut hormone secretion.[2][3] The protocols outlined below detail a phased approach, beginning with in vitro cell-based assays, progressing to in vivo animal models, and culminating in a framework for human clinical trials.
2.0 Phase 1: In Vitro Assessment in Enteroendocrine Cell Models
Objective: To determine if this compound directly modulates sweetener-stimulated secretion of GLP-1, PYY, and CCK from an enteroendocrine cell line.
Model System: Human NCI-H716 cells or murine STC-1 cells. NCI-H716 cells are a well-established model for studying GLP-1 secretion and have been shown to be responsive to this compound.[2][3]
Protocol 1.1: Cell Viability (MTT) Assay
Purpose: To establish a non-toxic working concentration range for this compound.
Materials:
-
NCI-H716 or STC-1 cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (sodium salt, dissolved in sterile water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Plate reader (570 nm absorbance)
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours (37°C, 5% CO₂).
-
Prepare serial dilutions of this compound in serum-free medium (e.g., 0, 10, 50, 100, 250, 500, 1000 µM).
-
Remove growth medium from wells and replace with 100 µL of the this compound dilutions. Include a vehicle control (medium only).
-
Incubate for 24 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read absorbance at 570 nm.
-
Calculate cell viability as a percentage of the vehicle control. Select the highest concentrations showing >95% viability for subsequent experiments.
Protocol 1.2: Satiety Hormone Secretion Assay
Purpose: To measure the effect of this compound on sweetener-stimulated hormone release.
Materials:
-
NCI-H716 or STC-1 cells cultured to ~85% confluency in 24-well plates.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA).
-
Stimulants: Glucose (e.g., 20 mM) or Sucralose (e.g., 5 mM).
-
This compound at non-toxic concentrations determined in Protocol 1.1.
-
DPP-4 inhibitor (for GLP-1 measurement).
-
Commercially available ELISA kits for active GLP-1, total PYY, and CCK.
Procedure:
-
Wash cell monolayers twice with PBS.
-
Pre-incubate cells with 500 µL of Assay Buffer for 1 hour at 37°C.
-
Prepare treatment solutions in Assay Buffer (including DPP-4 inhibitor for GLP-1 wells):
-
Vehicle Control (Assay Buffer)
-
Stimulant alone (e.g., 20 mM Glucose)
-
This compound alone (e.g., 500 µM)
-
Stimulant + this compound
-
-
Remove pre-incubation buffer and add 500 µL of the respective treatment solutions to the wells.
-
Incubate for 2 hours at 37°C, 5% CO₂.
-
Collect the supernatant from each well. Centrifuge to remove any cell debris.
-
Analyze the supernatant for GLP-1, PYY, and CCK concentrations using ELISA kits according to the manufacturer’s instructions.
-
Normalize hormone concentrations to the total protein content of the cells in each well.
Data Presentation: In Vitro Hormone Secretion
Table 1: Effect of this compound on Sweetener-Stimulated Hormone Secretion in NCI-H716 Cells.
| Treatment Group | GLP-1 (pM) | PYY (pM) | CCK (pM) |
|---|---|---|---|
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Glucose (20 mM) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (500 µM) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Glucose + this compound | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Sucralose (5 mM) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Sucralose + this compound | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Visualization: Hypothesized Signaling Pathway
Caption: this compound inhibition of sweetener-activated T1R3 signaling in EECs.
3.0 Phase 2: In Vivo Evaluation in a Rodent Model
Objective: To determine if oral administration of this compound alters postprandial satiety hormone levels and food intake in a rodent model. Note: this compound's inhibitory effect is specific to primates; therefore, a humanized T1R3 mouse model or an alternative antagonist effective in rodents may be necessary for mechanism-specific studies.[4][5] For this protocol, we will assume a suitable model is available.
Model System: C57BL/6 mice or Sprague-Dawley rats.
Protocol 2.1: Acute Oral Gavage and Blood Sampling
Purpose: To measure the impact of this compound on plasma satiety hormone concentrations following a nutrient challenge.
Materials:
-
Male C57BL/6 mice (8-10 weeks old), individually housed.
-
Gavage solution: Glucose (2 g/kg body weight) in water.
-
Treatment: this compound (e.g., 10 mg/kg) or vehicle (water), mixed with gavage solution.
-
Blood collection tubes (containing EDTA, aprotinin, and a DPP-4 inhibitor).
-
Glucometer and test strips.
Procedure:
-
Acclimatize mice for 1 week.
-
Fast mice overnight (approx. 16 hours) with free access to water.
-
Record baseline body weight.
-
At T=0 min, administer the gavage solution (glucose + this compound or glucose + vehicle) via oral gavage (volume ~10 mL/kg).
-
Collect blood samples (~50 µL) via tail nick at time points: -15 (baseline), 15, 30, 60, and 120 minutes post-gavage.
-
Measure blood glucose at each time point.
-
Immediately place blood into prepared collection tubes on ice.
-
Centrifuge blood at 4°C, collect plasma, and store at -80°C until analysis.
-
Analyze plasma for active GLP-1, total PYY, and CCK using multiplex or ELISA kits.
Protocol 2.2: Feeding Behavior Study
Purpose: To assess whether this compound co-administration with a sweet substance alters subsequent food intake.
Materials:
-
Male C57BL/6 mice, individually housed with automated food intake monitoring systems if available.
-
Standard chow diet.
-
Test solutions: 10% sucrose (B13894) solution, 10% sucrose + this compound solution.
Procedure:
-
Acclimatize mice to single housing and monitoring equipment.
-
After a 4-hour fast during the light cycle, provide mice with pre-weighed standard chow.
-
Simultaneously, provide access to one of the test solutions (sucrose or sucrose + this compound) for a limited period (e.g., 30 minutes).
-
After the solution is removed, monitor cumulative food intake at 1, 2, 4, and 24 hours.
-
The study should be a crossover design, where each mouse receives both treatments on separate days with a washout period in between.
Data Presentation: In Vivo Studies
Table 2: Plasma Hormone Response to Oral Glucose Gavage ± this compound.
| Time (min) | Treatment Group | Glucose (mg/dL) | GLP-1 (pM) | PYY (pM) |
|---|---|---|---|---|
| -15 | Glucose + Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Glucose + this compound | Mean ± SEM | Mean ± SEM | Mean ± SEM | |
| 15 | Glucose + Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Glucose + this compound | Mean ± SEM | Mean ± SEM | Mean ± SEM | |
| 30 | Glucose + Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Glucose + this compound | Mean ± SEM | Mean ± SEM | Mean ± SEM | |
| 60 | Glucose + Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Glucose + this compound | Mean ± SEM | Mean ± SEM | Mean ± SEM | |
| 120 | Glucose + Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| | Glucose + this compound | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 3: Cumulative Food Intake After Sucrose ± this compound Preload.
| Treatment Group | 1-hr Intake (g) | 2-hr Intake (g) | 4-hr Intake (g) | 24-hr Intake (g) |
|---|---|---|---|---|
| 10% Sucrose | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 10% Sucrose + this compound | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Visualization: In Vivo Experimental Workflow
Caption: Workflow for the acute oral gavage and hormone analysis study.
4.0 Phase 3: Framework for Human Clinical Investigation
Objective: To investigate the effect of this compound on glucose-stimulated satiety hormone secretion and subjective appetite ratings in healthy human subjects.
Study Design: A randomized, double-blind, placebo-controlled, crossover study. This design is robust and has been used effectively in similar human trials.[2][3][6]
Protocol 3.1: Randomized Controlled Crossover Trial (Outline)
Participants: Healthy, non-obese adult volunteers (e.g., n=20-35) with no history of metabolic disease or taste disorders.
Procedure:
-
Screening Visit: Obtain informed consent, medical history, and baseline anthropometrics.
-
Study Visits (2): Participants will attend two visits separated by a washout period of at least one week.
-
Protocol per Visit:
-
Participants arrive at the clinical research unit in the morning after an overnight fast.
-
An intravenous catheter is placed for repeated blood sampling.
-
Baseline (T=-15, T=0) blood samples and appetite ratings are collected.
-
At T=0, participants consume a standardized test drink within 5 minutes. The drink consists of 75g glucose in 300 mL water, either with this compound (e.g., 450 ppm) or a matched placebo.[2]
-
Blood samples are collected at 15, 30, 45, 60, 90, 120, and 180 minutes post-ingestion.
-
Subjective appetite ratings (hunger, fullness, desire to eat) are assessed using 100-mm Visual Analog Scales (VAS) at each blood draw time point.
-
-
Primary Endpoints:
-
Area under the curve (AUC) for plasma concentrations of active GLP-1, total PYY, and CCK.
-
AUC for subjective appetite ratings from VAS.
-
Data Presentation: Human Clinical Trial
Table 4: AUC of Postprandial Hormone and Appetite Responses.
| Parameter (AUC 0-180 min) | Placebo Drink | This compound Drink | P-value |
|---|---|---|---|
| GLP-1 (pM * min) | Mean ± SEM | Mean ± SEM | |
| PYY (pM * min) | Mean ± SEM | Mean ± SEM | |
| CCK (pM * min) | Mean ± SEM | Mean ± SEM | |
| Fullness (mm * min) | Mean ± SEM | Mean ± SEM |
| Hunger (mm * min) | Mean ± SEM | Mean ± SEM | |
Visualization: Overall Research Logic
Caption: Logical progression from preclinical to clinical research phases.
References
- 1. The Role of the Sweet Taste Receptor in Enteroendocrine Cells and Pancreatic β-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound interacts with the transmembrane domains of human T1R3 to inhibit sweet taste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols: Synthesis and Purification of Lactisole Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactisole, chemically known as sodium 2-(4-methoxyphenoxy)propanoate, is a potent sweet taste inhibitor.[1][2][3] It acts as a negative allosteric modulator of the human sweet taste receptor, T1R2/T1R3, by binding to the transmembrane domain of the T1R3 subunit.[1][4][5][6] The inhibitory effect is stereospecific, with the (S)-enantiomer being significantly more active than the (R)-enantiomer.[2][5] Therefore, the ability to synthesize and purify enantiomerically pure this compound is crucial for research into taste modulation, drug development, and food science applications.
These application notes provide detailed protocols for the asymmetric synthesis of both (S)- and (R)-Lactisole, along with methods for their purification and characterization.
Signaling Pathway of this compound's Action
This compound inhibits the perception of sweet taste by interacting with the T1R3 subunit of the sweet taste receptor, a G-protein coupled receptor (GPCR).[1][4][5][6][7] The canonical sweet taste signaling cascade involves the activation of gustducin, leading to a downstream signaling cascade that results in neurotransmitter release and the perception of sweetness.[8][9][10] this compound, by binding to T1R3, prevents the conformational changes necessary for receptor activation by sweet agonists, thereby blocking this pathway.[4][5]
Caption: Signaling pathway of sweet taste perception and its inhibition by this compound.
Asymmetric Synthesis of this compound Enantiomers
The most common and effective method for synthesizing enantiomerically pure this compound is through the Mitsunobu reaction, followed by hydrolysis.[1][5][11] This approach allows for the stereospecific synthesis of either the (S)- or (R)-enantiomer by selecting the appropriate chiral starting material (D- or L-lactate).
Synthesis Workflow
Caption: General workflow for the asymmetric synthesis and purification of this compound enantiomers.
Experimental Protocols
Protocol 1: Asymmetric Synthesis of (S)-Lactisole
This protocol is adapted from the method described by Nakagita et al.[1][5]
Step 1: Synthesis of Methyl (S)-2-(4-methoxyphenoxy)propanoate
-
To a solution of 4-methoxyphenol (B1676288) (1.62 mmol) in dry dichloromethane (B109758) (CH₂Cl₂) (15 mL), add methyl D-(+)-lactate (2.43 mmol) and triphenylphosphine (B44618) (PPh₃) (2.74 mmol) at 0 °C under an inert atmosphere.
-
Stir the reaction mixture for 10 minutes at 0 °C.
-
Slowly add diethyl azodicarboxylate (DEAD) (2.79 mmol) to the solution at the same temperature.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Partition the mixture between water and CH₂Cl₂.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: ethyl acetate (B1210297)/n-hexane, 1:9) to yield methyl (S)-2-(4-methoxyphenoxy)propanoate.
Step 2: Synthesis of (S)-Lactisole (Free Acid)
-
Dissolve methyl (S)-2-(4-methoxyphenoxy)propanoate (0.92 mmol) in a mixture of methanol (B129727) (MeOH) (17 mL) and water (H₂O) (2 mL).
-
Add potassium carbonate (K₂CO₃) (2.89 mmol) to the solution.
-
Stir the reaction mixture at reflux for 2 hours.
-
Cool the mixture to room temperature and partition between ethyl acetate and water.
-
Acidify the aqueous layer with 1 M hydrochloric acid (HCl) and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate to yield (S)-Lactisole.
Step 3: Preparation of Sodium (S)-Lactisole
-
Dissolve the (S)-Lactisole free acid in an appropriate solvent (e.g., ethanol).
-
Add an equimolar amount of sodium hydroxide (B78521) (NaOH) solution.
-
Remove the solvent under reduced pressure to obtain sodium (S)-Lactisole as a solid.
Protocol 2: Asymmetric Synthesis of (R)-Lactisole
The synthesis of (R)-Lactisole follows the same procedure as for (S)-Lactisole, with the exception of using methyl L-(-)-lactate as the chiral starting material in Step 1.
Purification and Characterization
Purification
-
Methyl Ester Intermediate: The primary method for purifying the methyl ester of this compound is silica gel column chromatography.[1][5]
-
Final Product (Free Acid): The free acid is typically purified by extraction followed by crystallization.
-
Enantiomeric Purity: The enantiomeric excess (ee) of the final product can be determined by chiral High-Performance Liquid Chromatography (HPLC).[1]
Characterization
The synthesized this compound enantiomers can be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Polarimetry: To measure the specific rotation and confirm the stereochemistry.
Quantitative Data Summary
| Compound | Starting Materials | Reaction | Yield (%) | Specific Rotation ([α]D) | Reference |
| Methyl (S)-2-(4-methoxyphenoxy)propanoate | 4-methoxyphenol, Methyl D-(+)-lactate | Mitsunobu | 89 | Not Reported | [5] |
| (S)-Lactisole | Methyl (S)-2-(4-methoxyphenoxy)propanoate | Hydrolysis | 89 | Not Reported | [5] |
| Methyl (R)-2-(4-methoxyphenoxy)propanoate | 4-methoxyphenol, Methyl L-(-)-lactate | Mitsunobu | Not Reported | +28 (c 1, CHCl₃) | [1] |
| (R)-Lactisole | Methyl (R)-2-(4-methoxyphenoxy)propanoate | Hydrolysis | 89 | Not Reported | [5] |
Chiral Resolution of Racemic this compound
While asymmetric synthesis is generally preferred for obtaining enantiomerically pure compounds, chiral resolution of a racemic mixture is an alternative approach.[12] This typically involves the following steps:
-
Formation of Diastereomeric Salts: The racemic this compound is reacted with a chiral resolving agent, such as a chiral amine (e.g., brucine, strychnine, or a chiral phenylethylamine), to form a pair of diastereomeric salts.[12][13]
-
Separation of Diastereomers: The diastereomeric salts have different physical properties (e.g., solubility) and can be separated by fractional crystallization.[12]
-
Liberation of Enantiomers: The separated diastereomeric salts are then treated with an acid or base to liberate the individual enantiomers of this compound.
Conclusion
The asymmetric synthesis of this compound enantiomers via the Mitsunobu reaction provides a reliable and high-yielding route to obtaining enantiomerically pure (S)- and (R)-Lactisole. The detailed protocols and purification methods outlined in these application notes serve as a valuable resource for researchers in the fields of chemical synthesis, taste modulation, and drug discovery. The provided signaling pathway diagram offers a clear visualization of this compound's mechanism of action, further aiding in the understanding of its biological function.
References
- 1. Asymmetric Synthesis of Photophore-Containing this compound Derivatives to Elucidate Sweet Taste Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Product - Manufacturer of sweetness inhibitor, this compound | this compound.com [this compound.com]
- 4. Utilizing the Off-Target Effects of T1R3 Antagonist this compound to Enhance Nitric Oxide Production in Basal Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insights into the differences among this compound derivatives in inhibitory mechanisms against the human sweet taste receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sweet Taste Antagonist this compound Administered in Combination with Sucrose, But Not Glucose, Increases Energy Intake and Decreases Peripheral Serotonin in Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sweet Taste Signaling: The Core Pathways and Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Sweet Taste Is Complex: Signaling Cascades and Circuits Involved in Sweet Sensation [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Chiral resolution - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Lactisole Solubility Challenges
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with Lactisole in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible precipitate. What should I do?
A1: Cloudiness or precipitation in your this compound solution can be due to several factors, including concentration, temperature, and pH. Here are some initial troubleshooting steps:
-
Verify Concentration: Ensure the concentration of this compound does not exceed its solubility limit in your specific aqueous buffer. The solubility of this compound in PBS (pH 7.2) is approximately 10 mg/mL.[1][2]
-
Gentle Heating and Sonication: For solutions that have precipitated, gentle heating and/or sonication can aid in redissolution.[3]
-
pH Adjustment: this compound is the sodium salt of a weak acid.[4][5] The solubility of weak acids generally increases with a higher pH.[6][7] Ensure your buffer pH is appropriate. For instance, some researchers buffer their this compound solutions to pH 7.0.[8]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For a high-concentration stock solution, organic solvents are recommended. This compound is soluble in Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Ethanol.[1][2] A stock solution can be prepared in one of these solvents and then further diluted into your aqueous experimental buffer.[1] Ensure the final concentration of the organic solvent is minimal to avoid any physiological effects in your experiment.[1]
Q3: How can I prepare an organic solvent-free aqueous solution of this compound?
A3: Organic solvent-free aqueous solutions can be prepared by directly dissolving the crystalline solid in aqueous buffers.[1] The solubility in PBS (pH 7.2) is approximately 10 mg/mL.[1][2] It is important to note that aqueous solutions of this compound are not recommended for storage for more than one day.[1]
Q4: I need to prepare a this compound solution for in vivo animal studies. What formulation should I use?
A4: For in vivo studies, it is often necessary to use co-solvents to ensure the solubility and stability of the compound. A common formulation involves a mixture of solvents. One such protocol involves a combination of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3] Another approach utilizes cyclodextrins, such as 10% DMSO in 90% (20% SBE-β-CD in Saline).[3]
Q5: Can I adjust the pH of my this compound solution to improve solubility?
A5: Yes, as this compound is a salt of a weak acid, its solubility is pH-dependent.[6] Increasing the pH of the solution can enhance its solubility. It has been noted that unbuffered this compound solutions can be slightly acidic (around pH 4.5).[8] Buffering the solution to a neutral pH, such as 7.0, with a suitable base like NaOH, can improve solubility and eliminate any sour or bitter taste, which may be relevant in sensory studies.[8]
Troubleshooting Guides
Issue: this compound Precipitation in Aqueous Buffer
This guide provides a systematic approach to resolving this compound precipitation in aqueous buffers.
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocols
This protocol details the preparation of a concentrated this compound stock solution using an organic solvent.
-
Weighing: Accurately weigh the desired amount of crystalline this compound.
-
Solvent Addition: In a suitable container, add the appropriate volume of high-purity DMSO to achieve the target concentration. The solubility of this compound in DMSO is approximately 10 mg/mL, and can be higher with ultrasonic assistance (up to 125 mg/mL).[2][3]
-
Dissolution: Vortex or sonicate the mixture until the this compound is completely dissolved. Gentle heating can be applied if necessary.
-
Storage: Store the stock solution at -20°C for long-term stability.[1][2]
-
Working Solution Preparation: For experiments, dilute the stock solution into the aqueous buffer of choice to the final desired concentration. Ensure the final DMSO concentration is low enough to not affect the experimental system.
Caption: Workflow for preparing a this compound stock solution in DMSO.
This protocol provides a method for preparing a this compound solution suitable for animal studies using a co-solvent system.
-
Initial Dissolution: Dissolve the required amount of this compound in DMSO. This should constitute 10% of the final volume.
-
Addition of PEG300: Add PEG300 to the solution. This should make up 40% of the final volume. Mix thoroughly.
-
Addition of Tween-80: Add Tween-80 to the mixture, which should be 5% of the final volume. Mix until the solution is homogeneous.
-
Final Dilution with Saline: Add saline to bring the solution to its final volume (45%). Mix thoroughly. The resulting solution should be clear.[3]
-
Usage: It is recommended to prepare this working solution fresh on the day of use.[3]
Caption: Workflow for preparing an in vivo this compound formulation.
Cyclodextrins can encapsulate poorly soluble compounds, increasing their aqueous solubility.[9][10][11] This protocol outlines the use of Sulfobutyl ether-β-cyclodextrin (SBE-β-CD).
-
Prepare SBE-β-CD Solution: Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Initial this compound Dissolution: Dissolve the target amount of this compound in DMSO (10% of the final volume).
-
Final Formulation: Add the SBE-β-CD solution to the this compound-DMSO mixture to make up the remaining 90% of the final volume.[3]
-
Mixing: Mix thoroughly until a clear solution is obtained.
Caption: Workflow for enhancing this compound solubility with cyclodextrins.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | pH | Approximate Solubility | Reference |
| Water | Not Specified | Soluble | [4][5][12][13][14] |
| Propylene Glycol | Not Specified | Soluble | [4][5][12][13] |
| Ethanol | Not Specified | Miscible at room temperature, ~1 mg/mL | [1][2][4][5][12][13] |
| Fat | Not Specified | Slightly Soluble | [4][5][12][13] |
| PBS | 7.2 | ~10 mg/mL | [1][2] |
| DMSO | Not Specified | ~10 mg/mL (up to 125 mg/mL with sonication) | [1][2][3] |
| DMF | Not Specified | ~20 mg/mL | [1][2] |
Table 2: Formulations for Enhanced Aqueous Solubility
| Formulation Components | Ratios (v/v) | Resulting Solubility | Reference |
| DMSO / PEG300 / Tween-80 / Saline | 10% / 40% / 5% / 45% | ≥ 2.08 mg/mL | [3] |
| DMSO / (20% SBE-β-CD in Saline) | 10% / 90% | ≥ 2.08 mg/mL | [3] |
| DMSO / Corn Oil | 10% / 90% | ≥ 2.08 mg/mL | [3] |
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Product - Manufacturer of sweetness inhibitor, this compound | this compound.com [this compound.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Differential modulation of the this compound ‘Sweet Water Taste’ by sweeteners | PLOS One [journals.plos.org]
- 9. Cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound [chemeurope.com]
- 13. This compound – Professional Manufacturer of this compound [lactisoles.com]
- 14. Sweetness inhibitors that reduce excessively sweet tast... [this compound.com]
Optimizing Lactisole concentration to avoid off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of Lactisole in their experiments and avoid potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound acts as a negative allosteric modulator of the human sweet taste receptor, which is a heterodimer of two G-protein coupled receptors: T1R2 and T1R3.[1][2] Specifically, this compound binds to a pocket within the transmembrane domain of the T1R3 subunit.[1][3] This binding inhibits the receptor's response to sweet-tasting compounds, including sugars, artificial sweeteners, and some amino acids.[1][3] this compound also inhibits the umami taste receptor (T1R1/T1R3) by targeting the same T1R3 subunit.[4][5]
Q2: What are the known off-target effects of this compound?
A2: A significant off-target effect of this compound is the T1R3-independent activation of cyclic AMP (cAMP) generation.[4][6][7] This elevation in cAMP can lead to increased calcium efflux from the endoplasmic reticulum (ER).[4][6][7] This off-target activity is important to consider as it can influence experimental results, particularly in studies involving calcium signaling or cAMP-dependent pathways.[4][8]
Q3: At what concentrations are off-target effects of this compound observed?
A3: Off-target effects of this compound, such as cAMP elevation, have been observed at concentrations typically used for T1R3 inhibition, particularly in the millimolar range (>1 mM).[4][9] For instance, studies in airway epithelial cells have shown that this compound can induce cAMP production and enhance cytosolic Ca2+ responses to bitter compounds at concentrations of 10-20 mM.[4][10]
Q4: How can I minimize the off-target effects of this compound in my experiments?
A4: To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound required to achieve the desired on-target inhibition. Performing a dose-response curve for your specific system is highly recommended. Additionally, consider using control experiments to assess the T1R3-independent effects of this compound. For example, you can use cells that do not express T1R3 or utilize T1R3 knockdown models to distinguish between on-target and off-target effects.[4][8][10]
Q5: Does this compound affect bitter taste receptors?
A5: this compound does not directly block bitter taste receptors (T2Rs).[11] However, due to its off-target effect of increasing intracellular calcium, it can potentiate the signaling of bitter taste receptor agonists.[4][6] This can lead to an enhanced cellular response to bitter compounds in the presence of this compound.
Troubleshooting Guides
Problem 1: Unexpected increase in intracellular calcium upon this compound application.
-
Possible Cause: This is likely due to the known off-target effect of this compound, which involves T1R3-independent cAMP generation and subsequent calcium release from the ER.[4][6][7]
-
Troubleshooting Steps:
-
Verify Concentration: Ensure you are using the lowest possible concentration of this compound that effectively inhibits the sweet or umami response in your system.
-
Control for cAMP: Use a phosphodiesterase (PDE) inhibitor, such as IBMX, to potentiate any cAMP-mediated effects and confirm if the observed calcium increase is cAMP-dependent.
-
T1R3-Negative Control: If possible, repeat the experiment in a cell line that does not express T1R3 to confirm if the effect is indeed off-target.
-
Alternative Inhibitor: Consider using an alternative sweet taste inhibitor with a different mechanism of action if the off-target calcium signaling interferes with your experimental goals.
-
Problem 2: Inconsistent or weak inhibition of the sweet taste response.
-
Possible Cause: The effectiveness of this compound can be dependent on the specific sweetener used and the experimental conditions.[12] this compound's inhibitory action can be competitive or allosteric depending on the sweetener's binding site on the T1R2/T1R3 receptor.[12]
-
Troubleshooting Steps:
-
Optimize Concentration: Perform a dose-response curve to determine the optimal this compound concentration for inhibiting the specific sweetener in your assay.
-
pH and Buffering: Ensure that the pH of your experimental solutions is controlled, as pH can influence the activity of both the receptor and this compound.[13]
-
Incubation Time: Verify that the pre-incubation time with this compound is sufficient for it to bind to the receptor before adding the sweet agonist.
-
Check Compound Integrity: Ensure the this compound stock solution is fresh and has been stored correctly.
-
Data Presentation
Table 1: Effective Concentrations of this compound for On-Target and Off-Target Effects
| Effect | Target/Pathway | Cell Type/System | Effective Concentration Range | IC50/EC50 | Reference(s) |
| On-Target | |||||
| Sweet Taste Inhibition | T1R2/T1R3 | Human Taste Perception | 60 ppm (~0.26 mM) | - | [2] |
| Sweet Taste Inhibition | T1R2/T1R3 | HEK293 cells | 50 - 100 µM | 65 µM for (±)-lactisole | [3][14] |
| Umami Taste Inhibition | T1R1/T1R3 | Human Taste Perception | >1 mM | - | [4][5] |
| Off-Target | |||||
| cAMP Elevation | T1R3-independent | Beas-2B cells | 5 - 40 mM | - | [7] |
| ER Ca2+ Efflux Enhancement | T1R3-independent | Basal Airway Epithelial Cells | 10 - 20 mM | - | [4][6] |
Experimental Protocols
Protocol 1: In Vitro Calcium Imaging Assay to Assess this compound Inhibition of Sweet Taste Receptor Activation
-
Cell Culture: Culture HEK293 cells stably expressing the human T1R2/T1R3 sweet taste receptor in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection agent (e.g., G418).
-
Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Calcium Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) in a suitable buffer (e.g., HBSS).
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the loading buffer to each well and incubate at 37°C for 1 hour in the dark.
-
-
This compound and Agonist Preparation:
-
Prepare stock solutions of this compound and the sweet agonist (e.g., sucrose, sucralose) in the assay buffer.
-
Prepare serial dilutions of this compound to be tested.
-
-
Assay Procedure:
-
Wash the cells twice with assay buffer to remove excess dye.
-
Add the different concentrations of this compound to the respective wells and incubate for a predetermined time (e.g., 10-15 minutes).
-
Place the plate in a fluorescence plate reader capable of kinetic reading.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Inject the sweet agonist into the wells and immediately start recording the fluorescence signal for 1-2 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the response to the maximum agonist response in the absence of this compound.
-
Plot the normalized response against the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Mandatory Visualization
Caption: On-target vs. Off-target signaling pathways of this compound.
Caption: Workflow for in vitro calcium imaging assay.
References
- 1. This compound interacts with the transmembrane domains of human T1R3 to inhibit sweet taste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structural insights into the differences among this compound derivatives in inhibitory mechanisms against the human sweet taste receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Utilizing the Off-Target Effects of T1R3 Antagonist this compound to Enhance Nitric Oxide Production in Basal Airway Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Utilizing the Off-Target Effects of T1R3 Antagonist this compound to Enhance Nitric Oxide Production in Basal Airway Epithelial Cells - ProQuest [proquest.com]
- 9. researchgate.net [researchgate.net]
- 10. Utilizing the Off-Target Effects of T1R3 Antagonist this compound to Enhance Nitric Oxide Production in Basal Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Impact of this compound on the time-intensity profile of selected sweeteners in dependence of the binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential modulation of the this compound ‘Sweet Water Taste’ by sweeteners | PLOS One [journals.plos.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Lactisole Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during experiments with Lactisole, particularly the phenomenon of a "sweet water taste."
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit sweet taste?
This compound is a sweet taste inhibitor that acts as a negative allosteric modulator of the human sweet taste receptor, which is a heterodimer of two G-protein coupled receptors: T1R2 and T1R3.[1][2][3][4][5] this compound specifically binds to a pocket within the transmembrane domain of the T1R3 subunit.[2][6][7] This binding event inhibits the downstream signaling cascade that is normally initiated by sweet compounds, thereby suppressing the perception of sweetness.[6][8]
Q2: We are observing an unexpected "sweet water taste" after using this compound in our sensory panel. What is this phenomenon?
The "sweet water taste" (SWT) is a known off-taste associated with this compound.[9][10][11] It is characterized by a delayed sweet taste that is perceived when rinsing with water after exposure to this compound.[9][10] In vitro studies suggest that this compound reduces the basal activity of the T1R2/T1R3 receptor, and a subsequent water rinse reverses this inhibition, causing a rebound activation that is perceived as sweetness.[10]
Q3: Does the concentration of this compound affect the intensity of the "sweet water taste"?
Yes, the sweet aftertaste of this compound is dose-dependent.[9] Higher concentrations of this compound can lead to a more intense "sweet water taste."[9]
Q4: Can the "sweet water taste" of this compound be modulated or eliminated?
Yes, studies have shown that the "sweet water taste" can be reduced or even eliminated by rinsing with a sweetener solution, such as sucrose (B13894), after this compound exposure.[10][12] However, the effectiveness of this suppression can vary depending on the specific sweetener used and its potency.[10][11]
Troubleshooting Guide: Unexpected "Sweet Water Taste"
This guide addresses the common issue of observing a "sweet water taste" during experiments with this compound.
Issue: My sensory panel reports a sweet taste when rinsing with water after the application of this compound.
This is the characteristic "sweet water taste" (SWT) associated with this compound. The following table outlines potential contributing factors and recommended actions to mitigate this effect.
| Potential Cause/Confounding Factor | Recommended Solution/Action | Rationale |
| Inherent property of this compound | Acknowledge the SWT as a potential side effect in your experimental design. Include a water-only control and potentially a rinse with a known sweetener post-Lactisole to characterize and potentially mitigate the effect. | The SWT is a documented phenomenon resulting from the interaction of this compound with the sweet taste receptor.[9][10] |
| This compound Concentration | If experimentally feasible, test a lower concentration of this compound. | The intensity of the SWT is dose-dependent.[9] |
| Rinsing Procedure | Standardize the rinsing procedure across all participants. The SWT is notably perceived when water is actively flowed across the tongue.[10][11] Consider the volume, temperature, and duration of the rinse. | Consistent rinsing ensures that the observed effect is not an artifact of procedural variability. |
| Interaction with Other Stimuli | Be aware that other sweeteners can modulate the SWT. Some may suppress it, while others might initially enhance it.[10] | The interaction between this compound and other sweet compounds at the receptor level is complex.[10][11] |
| Solvent Effects | Ensure this compound is fully dissolved and stable in your chosen solvent. While typically used in aqueous solutions, undocumented interactions with other solvents could potentially alter its taste profile. | The solvent can influence the stability and presentation of the compound to the receptors.[13] |
Quantitative Data Summary
The following table summarizes the inhibitory effects of this compound on various sweeteners and provides an overview of concentrations used in sensory studies.
| Sweetener | Sweetener Concentration Range | This compound Concentration | Observed Effect on Sweetness | Reference |
| Cyclamate | 0.1 - 100 mM | 0.46 mM and 0.92 mM | Dose-dependent inhibition of sweetness. | [9] |
| Neohesperidin dihydrochalcone (B1670589) (NHDC) | 0.001 - 1.0 mM | 0.46 mM and 0.92 mM | Dose-dependent inhibition of sweetness. | [9] |
| Acesulfame K | 0.01 - 50 mM | 0.46 mM and 0.92 mM | Inhibition of sweetness. | [9] |
| Aspartame | 0.01 - 20 mM | 0.46 mM and 0.92 mM | Inhibition of sweetness. | [9] |
| Sucrose | 10% solution | 250 ppm (~1.1 mM) and 500 ppm (~2.2 mM) | Significant suppression of sweetness. | [14] |
| Fructose | Not specified | 8 mM | Reduction of SWT when presented in a mixture with this compound. | [10] |
| Sucralose | 1.5 mM | 8 mM | Initially enhanced SWT when presented in a mixture with this compound. | [10] |
Experimental Protocols
Sensory Evaluation of this compound's Inhibitory Effect and "Sweet Water Taste"
Objective: To quantify the inhibitory effect of this compound on a specific sweetener and to characterize the intensity of the subsequent "sweet water taste."
Materials:
-
This compound solution (e.g., 0.5 mM in purified water)
-
Sweetener solution (e.g., 10% sucrose in purified water)
-
Purified water for rinsing (room temperature)
-
Blindfolds for participants
-
Standardized tasting cups
-
Data collection software or sheets
Methodology:
-
Participant Recruitment and Preparation:
-
Experimental Procedure (within-subjects design):
-
Baseline Sweetness: Participants rinse with water, then taste the sweetener solution for a fixed duration (e.g., 10 seconds) and rate its sweetness intensity on a labeled magnitude scale.
-
Inhibition Phase: Participants rinse with water, then rinse with the this compound solution for a fixed duration (e.g., 10 seconds), and then immediately taste the sweetener solution and rate its sweetness.
-
"Sweet Water Taste" Evaluation: Following the inhibition phase, participants rinse with a measured volume of purified water for a fixed duration and rate the perceived sweetness of the water. This can be repeated for several rinses to measure the decay of the SWT.[10][11]
-
Washout Period: A sufficient break with thorough water rinsing should be provided between conditions to allow the palate to return to baseline.
-
-
Data Analysis:
-
Compare the sweetness ratings of the sweetener with and without this compound pre-treatment to quantify the inhibitory effect.
-
Analyze the sweetness ratings of the water rinses after this compound exposure to characterize the intensity and duration of the "sweet water taste."
-
Visualizations
Signaling Pathway of Sweet Taste and this compound Inhibition
Caption: Sweet taste signaling pathway and this compound's inhibitory mechanism.
Troubleshooting Workflow for "Sweet Water Taste"
Caption: Troubleshooting workflow for the unexpected "sweet water taste".
References
- 1. The T1R2/T1R3 sweet receptor and TRPM5 ion channel taste targets with therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural insights into the differences among this compound derivatives in inhibitory mechanisms against the human sweet taste receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Taste - Wikipedia [en.wikipedia.org]
- 4. Sweet Taste Signaling: The Core Pathways and Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound interacts with the transmembrane domains of human T1R3 to inhibit sweet taste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Impact of this compound on the time-intensity profile of selected sweeteners in dependence of the binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential modulation of the this compound ‘Sweet Water Taste’ by sweeteners | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. Differential modulation of the this compound 'Sweet Water Taste' by sweeteners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Manufacturer of sweetness inhibitor, this compound | this compound.com [this compound.com]
- 15. mdpi.com [mdpi.com]
Improving the stability of Lactisole in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Lactisole in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function in experiments?
This compound is a sweet taste inhibitor.[1] It works by selectively targeting the T1R3 subunit of the sweet taste receptor (a heterodimer of T1R2 and T1R3), effectively blocking the perception of sweetness from both natural sugars and artificial sweeteners.[2][3] This inhibitory action does not affect other taste modalities such as bitterness, sourness, or saltiness.[4] In research, it is used to study the mechanisms of sweet taste perception and to modulate cellular pathways regulated by the T1R3 receptor.
Q2: What are the primary factors that compromise this compound stability in buffer solutions?
The main factors affecting this compound's stability in aqueous solutions are pH and temperature. As a 2-(4-methoxyphenoxy) propionic acid, its stability is pH-dependent.[5] While its solubility increases at higher pH, its stability generally decreases. Elevated temperatures can also accelerate the degradation of this compound.
Q3: How can I tell if my this compound solution has degraded?
Degradation of this compound typically results in a diminished or complete loss of its sweet-inhibiting activity. From a chemical perspective, you might observe a change in the solution's pH or the formation of a precipitate. For quantitative assessment, High-Performance Liquid Chromatography (HPLC) is the recommended method to accurately measure the concentration of active this compound and its degradation products.[6][7]
Q4: What is the recommended procedure for dissolving this compound?
This compound is sparingly soluble in water. To prepare a stock solution, it is often recommended to first use a co-solvent like DMSO.[2] From this stock, you can then make the final dilution in your experimental buffer. Gentle heating and/or sonication can also aid in dissolution. For in vivo experiments, it is advisable to prepare the working solution fresh on the day of use.[2]
Troubleshooting Guides
Issue: Inconsistent or weaker than expected sweet taste inhibition.
-
Possible Cause 1: Suboptimal pH of the experimental buffer.
-
Troubleshooting Step: Measure the pH of your buffer solution containing this compound. This compound's acidic nature can lower the pH of unbuffered or weakly buffered solutions.[8]
-
Solution: Use a well-buffered solution and adjust the final pH to the desired experimental value after the addition of this compound. For taste studies, a pH of 7.0 has been used to eliminate any sour or bitter taste from the this compound solution itself.[8]
-
-
Possible Cause 2: Degradation due to improper storage.
-
Troubleshooting Step: Review your storage conditions (temperature and duration).
-
Solution: For short-term storage, keep this compound solutions at -20°C for up to one month. For longer-term storage, -80°C is recommended for up to six months.[2] Always prepare fresh working solutions for daily experiments.[2]
-
Issue: Precipitation observed in the this compound solution.
-
Possible Cause: Poor solubility at the working concentration and pH.
-
Troubleshooting Step: Verify the concentration of this compound and the pH of your buffer.
-
Solution: Consider preparing a higher concentration stock solution in a suitable co-solvent (e.g., DMSO) and then diluting it to the final concentration in your experimental buffer. This can help maintain solubility. Ensure the final concentration of the co-solvent is compatible with your experimental system.
-
Experimental Protocols
Protocol: Preparation and Stability Testing of this compound in Experimental Buffer
-
Stock Solution Preparation:
-
Weigh the required amount of this compound powder.
-
Dissolve in a minimal amount of a suitable co-solvent (e.g., 10% DMSO) to create a concentrated stock solution.[2]
-
-
Working Solution Preparation:
-
Prepare your desired experimental buffer (e.g., phosphate-buffered saline, PBS).
-
Add the this compound stock solution to the buffer to achieve the final desired concentration.
-
Adjust the final pH of the working solution as required for your experiment.
-
-
Stability Assessment (Forced Degradation Study):
-
Prepare several aliquots of the this compound working solution.
-
Expose the aliquots to various stress conditions (e.g., different pH levels, elevated temperatures, and oxidative stress with H₂O₂).[9]
-
At specified time points, analyze the samples using a stability-indicating HPLC method to quantify the remaining intact this compound.[7][9]
-
Data Presentation
Table 1: Illustrative pH and Temperature Effects on this compound Stability
| Buffer pH | Storage Temperature | % this compound Remaining (24h) |
| 5.0 | 4°C | >95% |
| 7.0 | 4°C | ~90% |
| 8.0 | 4°C | ~80% |
| 5.0 | 25°C | ~90% |
| 7.0 | 25°C | ~75% |
| 8.0 | 25°C | ~60% |
This table provides a generalized representation of expected stability trends. Actual results may vary based on specific buffer composition and experimental conditions.
Visualizations
Caption: this compound's mechanism of action on the T1R3 receptor.
Caption: Recommended workflow for this compound solution preparation.
Caption: Logical steps for troubleshooting this compound instability.
References
- 1. Sweetness inhibitors that reduce excessively sweet tast... [this compound.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound interacts with the transmembrane domains of human T1R3 to inhibit sweet taste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. joe.bioscientifica.com [joe.bioscientifica.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. farmaciajournal.com [farmaciajournal.com]
- 8. Differential modulation of the this compound ‘Sweet Water Taste’ by sweeteners | PLOS One [journals.plos.org]
- 9. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storing and handling Lactisole powder
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Lactisole powder. It includes troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound, with the CAS number 150436-68-3, is the sodium salt of 2-(4-methoxyphenoxy)propionic acid. It is a well-characterized antagonist of the human sweet taste receptor, specifically targeting the T1R3 subunit of the T1R2/T1R3 heterodimer G-protein coupled receptor.[1][2][3] By binding to the transmembrane domain of the T1R3 subunit, this compound inhibits the conformational changes required for receptor activation, thereby blocking the perception of sweet tastes from both natural sugars and artificial sweeteners.[4][5]
2. What are the general storage recommendations for this compound powder?
This compound powder should be stored at 4°C for short-term storage and at -20°C for long-term storage, sealed away from moisture.[1] When stored at -20°C, it is stable for at least four years.[3]
3. How should I prepare a stock solution of this compound?
To prepare a stock solution, dissolve this compound powder in an appropriate solvent such as DMSO, ethanol, or PBS (pH 7.2).[3] It is recommended to purge the solvent with an inert gas before dissolving the powder.[3] For in vivo experiments, co-solvents like PEG300, Tween-80, or corn oil may be used in combination with DMSO.[1]
4. What are the recommended storage conditions for this compound stock solutions?
Aqueous solutions of this compound are not recommended for storage for more than one day.[3] For stock solutions prepared in solvents, it is advised to aliquot the solution to prevent repeated freeze-thaw cycles.[1] These aliquots can be stored at -20°C for up to one month or at -80°C for up to six months.[1]
5. What are the known off-target effects of this compound?
Recent studies have shown that this compound can have off-target effects, most notably the elevation of intracellular cAMP levels.[6][7] This effect appears to be independent of the T1R1 and T1R3 receptors.[6] Researchers should be aware of this potential off-target activity and consider appropriate controls in their experiments.
Quantitative Data Summary
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Appearance | White to off-white crystalline solid[8] |
| Molecular Formula | C₁₀H₁₁NaO₄[8] |
| Molecular Weight | 218.18 g/mol [8] |
| Melting Point | 190 °C[8] |
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMSO | ≥ 125 mg/mL (572.92 mM)[1] |
| Ethanol | ~1 mg/mL[3] |
| PBS (pH 7.2) | ~10 mg/mL[3] |
| Water | Soluble[8] |
| Propylene Glycol | Soluble[8] |
Table 3: Storage and Stability
| Form | Storage Temperature | Duration |
| Powder | 4°C | Short-term |
| Powder | -20°C | ≥ 4 years[3] |
| Solution in Solvent | -20°C | 1 month[1] |
| Solution in Solvent | -80°C | 6 months[1] |
| Aqueous Solution | 4°C | ≤ 1 day[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Weigh out 21.82 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: In Vitro T1R3 Inhibition Assay using a Calcium-Sensing Dye
-
Cell Culture:
-
Culture HEK293 cells stably expressing the human T1R2/T1R3 sweet taste receptor in an appropriate medium.
-
-
Reagents:
-
This compound stock solution (10 mM in DMSO)
-
Sweet agonist (e.g., 10 mM Sucralose)
-
Calcium-sensing dye (e.g., Fluo-8 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
-
Procedure:
-
Seed the HEK293-T1R2/T1R3 cells in a 96-well black, clear-bottom plate and culture overnight.
-
Load the cells with a calcium-sensing dye according to the manufacturer's instructions.
-
Prepare a dilution series of this compound in the assay buffer. Also, prepare the sweet agonist solution in the assay buffer.
-
Using a fluorescence plate reader, measure the baseline fluorescence.
-
Add the different concentrations of this compound to the wells and incubate for a predetermined time (e.g., 10-30 minutes).
-
Add the sweet agonist to the wells and immediately begin measuring the fluorescence intensity over time to detect changes in intracellular calcium levels.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) from the baseline.
-
Plot the response (ΔF) against the this compound concentration to determine the IC₅₀ value.
-
Troubleshooting Guide
Issue 1: this compound powder is difficult to dissolve or the solution is cloudy.
-
Possible Cause 1: The concentration of this compound exceeds its solubility in the chosen solvent.
-
Solution: Refer to the solubility table and ensure you are not exceeding the solubility limit. If necessary, use a different solvent or a combination of co-solvents, especially for in vivo preparations.[1]
-
-
Possible Cause 2: The solvent is not of high purity or is old.
-
Solution: Use fresh, anhydrous grade solvents.
-
-
Possible Cause 3: The solution has precipitated upon storage at a low temperature.
-
Solution: Gently warm the solution and use sonication to aid in redissolving the precipitate.[1]
-
Issue 2: Inconsistent or no inhibitory effect observed in a cell-based assay.
-
Possible Cause 1: The concentration of this compound is too low.
-
Possible Cause 2: The cells do not express the human T1R3 receptor.
-
Solution: this compound's inhibitory effect is specific to the human T1R3 receptor and does not affect the rodent counterpart.[5] Ensure you are using a human cell line or a cell line engineered to express the human T1R3 receptor.
-
-
Possible Cause 3: The this compound solution has degraded.
-
Solution: Prepare a fresh stock solution from the powder. Avoid repeated freeze-thaw cycles of stock solutions.[1]
-
Issue 3: Unexpected results or off-target effects are observed.
-
Possible Cause 1: this compound is causing an increase in intracellular cAMP.
-
Possible Cause 2: The solvent (e.g., DMSO) is causing cellular effects at the concentration used.
-
Solution: Ensure the final concentration of the solvent in your assay is low (typically <0.5%) and include a vehicle control in your experimental design.
-
Visualizations
Caption: this compound's Mechanism of Action on the Sweet Taste Receptor.
Caption: Workflow for Preparing this compound Stock Solution.
Caption: Troubleshooting Lack of this compound's Inhibitory Effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound inhibits the glucose-sensing receptor T1R3 expressed in mouse pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. joe.bioscientifica.com [joe.bioscientifica.com]
- 4. Structural insights into the differences among this compound derivatives in inhibitory mechanisms against the human sweet taste receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound interacts with the transmembrane domains of human T1R3 to inhibit sweet taste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Utilizing the Off-Target Effects of T1R3 Antagonist this compound to Enhance Nitric Oxide Production in Basal Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Product - Manufacturer of sweetness inhibitor, this compound | this compound.com [this compound.com]
Technical Support Center: Understanding and Addressing Variability in Human Sensory Responses to Lactisole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Lactisole in experimental settings. It addresses the inherent variability in human sensory responses to this sweet taste inhibitor, offering troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and insights into the genetic basis of these differences.
Troubleshooting Guides
This section provides solutions to common problems encountered during in vitro and in vivo experiments with this compound.
Cell-Based Assays (e.g., HEK293 cells expressing T1R2/T1R3)
| Problem | Possible Causes | Troubleshooting Steps |
| No or Low Signal from Sweetener (Agonist) | 1. Poor cell health or viability.2. Low transfection efficiency of taste receptor subunits (T1R2/T1R3) or G-protein (e.g., Gα16gust44).3. Inactive or incorrect concentration of the sweetener.4. Issues with the calcium imaging dye (e.g., Fura-2 AM, Fluo-4 AM). | 1. Check Cell Viability: Use Trypan blue exclusion to assess cell health before plating. Ensure proper cell culture conditions (e.g., temperature, CO2, media).2. Verify Transfection: Co-transfect with a fluorescent reporter (e.g., GFP) to visually confirm transfection efficiency. Optimize transfection protocol (e.g., DNA-to-reagent ratio, cell density).3. Confirm Agonist Activity: Prepare fresh agonist solutions. Test a range of concentrations to ensure the dose is appropriate to elicit a response.4. Dye Loading Control: Use a positive control like ionomycin (B1663694) to confirm that the dye is loaded correctly and that the cells can flux calcium. |
| No Inhibition by this compound | 1. This compound is not binding to the T1R3 receptor.2. Incorrect this compound concentration.3. Off-target effects at high agonist concentrations. | 1. Confirm Receptor Expression: Ensure that the human T1R3 (hT1R3) subunit is correctly expressed, as this compound's primary target is the transmembrane domain of hT1R3.[1] Rodent T1R3 is insensitive to this compound.2. Dose-Response Curve: Perform a dose-response experiment for this compound to determine the optimal inhibitory concentration (IC50) for your specific agonist and its concentration. A typical concentration for complete inhibition of many sweeteners is around 1 mM.[2]3. Agonist Concentration: Very high concentrations of some sweeteners may overcome the inhibitory effect of this compound. Try reducing the agonist concentration to a level that elicits a submaximal response (e.g., EC80). |
| High Variability Between Wells/Replicates | 1. Uneven cell seeding.2. Inconsistent dye loading.3. Pipetting errors. | 1. Ensure Homogeneous Cell Suspension: Gently swirl the cell suspension before and during plating to ensure a uniform cell density across all wells.2. Standardize Dye Loading: Ensure consistent incubation time and temperature for dye loading. Wash cells gently to avoid dislodging them.3. Use Calibrated Pipettes: Ensure pipettes are properly calibrated. For multi-well plates, consider using a multi-channel pipette for simultaneous additions. |
Human Sensory Panel Studies
| Problem | Possible Causes | Troubleshooting Steps |
| High Inter-Individual Variability in this compound's Effect | 1. Genetic polymorphisms in the TAS1R3 gene affecting receptor sensitivity.2. Differences in saliva composition or flow rate.3. Panelist fatigue or adaptation. | 1. Genotype Panelists (Optional but Recommended): If feasible, screen panelists for common TAS1R3 polymorphisms (e.g., rs307355, rs35744813) to better understand and segment the data.[1][3]2. Standardize Pre-testing Conditions: Instruct panelists to avoid eating, drinking (except water), or smoking for at least one hour before the session. Provide a standardized palate cleanser (e.g., unsalted crackers and water).3. Control for Fatigue: Limit the number of samples per session and provide adequate breaks. Randomize the order of sample presentation to minimize carryover effects. |
| "Sweet Water Taste" (SWT) Phenomenon | 1. A known side effect of this compound where water tastes sweet after rinsing.[3][4][5][6][7] | 1. Controlled Rinsing Protocol: Use a structured rinsing protocol. Some studies suggest that the SWT is more pronounced with flowing water rinses.[4][6]2. Incorporate into Study Design: Account for the SWT in the experimental design. This may involve measuring its intensity as a separate attribute or having panelists wait for it to dissipate before evaluating the next sample.3. Use of Other Sweeteners: Rinsing with a sucrose (B13894) solution after this compound exposure has been shown to eliminate the SWT.[4][5][7] |
| Inconsistent Inhibition Across Different Sweeteners | 1. This compound can act as a competitive or allosteric inhibitor depending on the sweetener's binding site on the T1R2/T1R3 receptor.[8] | 1. Understand the Mechanism: For sweeteners that bind to the transmembrane domain of T1R3 (e.g., cyclamate, NHDC), this compound acts as a competitive inhibitor. For those that bind to the Venus flytrap domain of T1R2 (e.g., aspartame, acesulfame (B1210027) K), it acts as an allosteric inhibitor.[8]2. Tailor Experimental Design: The expected effect of this compound (a shift in EC50 vs. a decrease in Emax) will differ based on the inhibition type. Analyze data accordingly.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound inhibits the perception of sweet taste by binding to the transmembrane domain (TMD) of the T1R3 subunit of the sweet taste receptor (T1R2/T1R3).[1] This interaction is believed to lock the receptor in an inactive conformation.
Q2: Why do some individuals show a stronger or weaker response to this compound?
A2: Variability in response to this compound is largely attributed to genetic polymorphisms in the TAS1R3 gene, which encodes the T1R3 receptor subunit. Specific single nucleotide polymorphisms (SNPs) in the promoter region of TAS1R3, such as rs307355 and rs35744813, have been shown to correlate with differences in sucrose sensitivity and, by extension, are likely to affect the binding and inhibitory action of this compound.[1][3]
Q3: Can this compound inhibit the sweetness of all sweet compounds?
A3: this compound is a broad-spectrum sweet taste inhibitor and has been shown to reduce the sweetness of a wide range of sweeteners, including sugars, artificial sweeteners, and sweet proteins.[1] However, the extent of inhibition can vary depending on the sweetener and its concentration.
Q4: What is the "sweet water taste" and how can I manage it in my sensory studies?
A4: The "sweet water taste" (SWT) is a phenomenon where water is perceived as sweet after the mouth has been exposed to this compound.[3][4][5][6][7] To manage this, you can implement a standardized rinsing protocol, for instance, by having panelists rinse with a sucrose solution after this compound, which has been shown to eliminate the SWT.[4][5][7] It is also important to be aware that the SWT is more pronounced with flowing water rinses.[4][6]
Q5: Are there species-specific differences in this compound's effectiveness?
A5: Yes, this compound's inhibitory effect is specific to humans and other primates. It does not affect the sweet taste perception in rodents, as their T1R3 receptor subunit lacks the specific amino acid residues required for this compound binding.
Quantitative Data on Genetic Variability
Genetic variations in the TAS1R3 gene can significantly impact an individual's perception of sweetness and their response to this compound. The following table summarizes key findings on the impact of specific TAS1R3 polymorphisms.
| Polymorphism | Location | Alleles | Effect on Sweet Taste Perception | Population Frequency (Approximate) |
| rs307355 | Promoter region of TAS1R3 | C / T | The T allele is associated with reduced sucrose sensitivity. It leads to lower promoter activity of the TAS1R3 gene.[1][3] | The frequency of the T allele varies across populations, with lower frequencies observed in European populations compared to African populations.[1] |
| rs35744813 | Promoter region of TAS1R3 | G / A (or C/T in some literature) | The A (or T) allele is associated with reduced sucrose sensitivity and lower promoter activity of the TAS1R3 gene.[1][3] | Similar to rs307355, the frequency of the allele associated with lower sensitivity is more prevalent in African populations.[1] |
Experimental Protocols
Protocol 1: In Vitro Cell-Based Functional Assay for this compound Inhibition
This protocol outlines a method for assessing the inhibitory effect of this compound on the sweet taste receptor using a calcium imaging assay in HEK293 cells stably expressing the human T1R2/T1R3 receptor and a promiscuous G-protein.
Materials:
-
HEK293 cell line stably co-expressing hT1R2, hT1R3, and Gα16gust44
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Sweetener (agonist) solution
-
This compound solution
-
Positive control (e.g., Ionomycin)
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader with automated injection
Procedure:
-
Cell Plating: Seed the HEK293-hT1R2/hT1R3 cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer. Load the cells with the calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Baseline Fluorescence Reading: Place the plate in the fluorescence reader and measure the baseline fluorescence for a short period.
-
This compound Incubation (for antagonist mode): Add the desired concentration of this compound solution to the wells and incubate for a few minutes.
-
Agonist Addition and Signal Measurement: Inject the sweetener solution and immediately begin recording the change in fluorescence over time.
-
Data Analysis: The change in fluorescence intensity reflects the intracellular calcium concentration. Calculate the response over baseline. To determine the IC50 of this compound, test a range of this compound concentrations against a fixed concentration of the sweetener.
Protocol 2: Sensory Panel Evaluation of this compound's Inhibitory Effect
This protocol provides a framework for conducting a sensory panel to quantify the inhibitory effect of this compound on the perceived sweetness of a substance.
Materials:
-
A panel of trained sensory assessors
-
Sweetener solutions at various concentrations
-
This compound solutions at various concentrations
-
Palate cleansers (e.g., unsalted crackers, deionized water)
-
Standardized sample cups
-
Data collection software or ballots
Procedure:
-
Panelist Training: Train panelists on the use of a rating scale (e.g., a general Labeled Magnitude Scale) to rate sweetness intensity.
-
Sample Preparation: Prepare solutions of the sweetener alone and the sweetener mixed with this compound. The concentrations should be determined based on the study objectives.
-
Experimental Design:
-
Use a randomized and counterbalanced presentation order to minimize carryover effects.
-
Instruct panelists to rinse their mouths with water before the first sample and between each subsequent sample.
-
Provide a palate cleanser and a mandatory break between samples.
-
-
Evaluation:
-
Present each sample to the panelists.
-
Ask them to rate the perceived sweetness intensity using the trained scale.
-
If investigating the "sweet water taste," include a water rinse after the this compound-containing sample and have panelists rate its sweetness.
-
-
Data Analysis: Analyze the sweetness intensity ratings using appropriate statistical methods (e.g., ANOVA, t-tests) to determine the effect of this compound.
Visualizations
Caption: Sweet taste signaling pathway and this compound's point of inhibition.
Caption: Workflow for investigating this compound sensitivity variability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Differential modulation of the this compound 'Sweet Water Taste' by sweeteners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential modulation of the this compound ‘Sweet Water Taste’ by sweeteners | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Sweet Thermal Taste: Perceptual Characteristics in Water and Dependence on TAS1R2/TAS1R3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential modulation of the this compound ‘Sweet Water Taste’ by sweeteners | PLOS One [journals.plos.org]
- 8. Impact of this compound on the time-intensity profile of selected sweeteners in dependence of the binding site - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Lactisole's Efficacy on Sweet Taste Receptors Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effectiveness of Lactisole, a notable sweet taste inhibitor, across different species. The information presented herein is curated from peer-reviewed scientific literature to ensure accuracy and objectivity, with a focus on experimental data and methodologies for taste receptor research.
This compound, chemically known as sodium 2-(4-methoxyphenoxy)propanoate, is widely recognized for its ability to suppress the perception of sweetness. Its mechanism of action is primarily through the modulation of the heterodimeric G-protein coupled receptor, T1R2/T1R3, which is the principal receptor responsible for detecting sweet tastes in mammals.[1][2] However, the efficacy of this compound is not uniform across all species, a critical consideration for its application in research and development.
Cross-species Comparison of this compound's Inhibitory Effects
The most striking difference in this compound's effectiveness is observed between primates and rodents. While it potently inhibits sweet taste in humans and other non-human primates, it has no such effect in rodents like mice and rats.[2][3][4] This species-specificity has been attributed to specific amino acid residues within the transmembrane domain (TMD) of the T1R3 receptor subunit.[2][5]
Table 1: Summary of this compound's Effectiveness on T1R2/T1R3 Sweet Taste Receptors in Different Species
| Species | Efficacy of this compound | Key Findings | References |
| Human (Homo sapiens) | High | Effectively suppresses the sweetness of a broad range of natural and artificial sweeteners. Acts as a non-competitive inhibitor by binding to the T1R3 subunit. Also inhibits umami taste mediated by the T1R1/T1R3 receptor. | [3][6] |
| Cynomolgus Monkey (Macaca fascicularis) | High | Significantly diminishes the preference for and neural response to all tested sweeteners. Its effect is specific to sweet-best nerve fibers. | [7][8] |
| Mouse (Mus musculus) | Ineffective | Does not inhibit responses to sweet compounds. Chimeric studies show that replacing mouse T1R3 with human T1R3 confers this compound sensitivity. | [2][9] |
| Rat (Rattus norvegicus) | Ineffective | Does not inhibit responses to sucrose. The C-terminal domain of the human T1R3 is required for this compound's inhibitory action. | [3] |
Table 2: Quantitative Data on this compound's Inhibitory Action in Human Studies
| Sweetener | This compound Concentration | Observed Effect | Reference |
| Sucrose | 1.25 mM | Significant reduction in receptor activation. | [9] |
| Glucose | ~1 mM (250 ppm) | Complete elimination of perceived sweetness at glucose concentrations up to 440 mM. | [9] |
| Aspartame | 0.46 mM | Inhibition of sweetness up to a concentration of 1.0 mM of aspartame. | [6] |
| Aspartame | 0.92 mM | Inhibition of sweetness up to a concentration of 2.0 mM of aspartame. | [6] |
| Acesulfame (B1210027) K | 0.46 mM & 0.92 mM | Effective inhibition of sweetness up to 1 mM of acesulfame K. | [6] |
| Cyclamate | 0.46 mM & 0.92 mM | Dose-dependent inhibition of sweetness. | [6] |
| Neohesperidin dihydrochalcone (B1670589) (NHDC) | 0.46 mM & 0.92 mM | Dose-dependent inhibition of sweetness. | [6] |
| Saccharin | 0.5 mM | Complete blockage of calcium response in cells expressing the hT1R2/hT1R3 receptor. | [10] |
Experimental Methodologies
The following protocols are representative of the key experiments used to determine the cross-species effectiveness of this compound.
In Vitro Cell-Based Assays
This method is crucial for studying the direct interaction of this compound with the sweet taste receptor at a molecular level.
-
Objective: To determine if this compound inhibits the activation of the T1R2/T1R3 receptor by sweeteners.
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells are commonly used due to their robust growth and transfection efficiency.[5][6][9]
-
Protocol:
-
Transfection: Co-transfect HEK293 cells with plasmids encoding the human T1R2 and T1R3 receptor subunits. A G-protein chimera, such as Gα16-gust44, is also co-expressed to couple the receptor activation to a measurable intracellular signal.[9]
-
Calcium Imaging: Load the transfected cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Stimulation: Measure the baseline fluorescence. Apply a sweetener (e.g., sucrose, aspartame) to the cells and record the increase in intracellular calcium, which is indicated by a change in fluorescence.
-
Inhibition Assay: Pre-incubate the cells with this compound for a short period, and then apply the sweetener in the continued presence of this compound.
-
Data Analysis: Compare the calcium response in the presence and absence of this compound. A significant reduction in the response indicates an inhibitory effect. Dose-response curves can be generated to calculate IC50 values.[5]
-
Primate Behavioral Studies (Two-Bottle Preference Test)
This behavioral assay provides in vivo evidence of this compound's effect on taste perception and preference.
-
Objective: To assess whether this compound reduces the preference for sweet solutions in non-human primates.
-
Animal Model: Cynomolgus monkeys (Macaca fascicularis) are a suitable model due to the similarity of their sweet taste perception to humans.[7][8]
-
Protocol:
-
Acclimatization: House the monkeys individually and acclimatize them to a two-bottle choice paradigm with water in both bottles.
-
Testing: Present the monkeys with a choice between two bottles: one containing a sweetener solution and the other containing the same sweetener solution mixed with this compound.
-
Measurement: Record the volume of liquid consumed from each bottle over a set period.
-
Control: To ensure that this compound itself does not have an aversive taste, conduct control tests with one bottle containing water and the other containing a this compound solution in water.
-
Data Analysis: A significant decrease in the consumption of the this compound-containing sweetener solution compared to the sweetener-only solution indicates that this compound suppresses the perceived sweetness and attractiveness of the solution.[8]
-
Human Sensory Evaluation (Psychophysics)
This method directly measures the perceptual effects of this compound in humans.
-
Objective: To quantify the reduction in perceived sweetness intensity caused by this compound.
-
Participants: Trained sensory panelists are used to ensure reliable and consistent intensity ratings.
-
Protocol:
-
Stimuli Preparation: Prepare solutions of various sweeteners at different concentrations, both with and without the addition of this compound.
-
Time-Intensity Profiling: Panelists are asked to rate the perceived sweetness intensity of a sample over time, from the moment of tasting until the sensation disappears. This is often done using a computerized system that records the intensity ratings continuously.
-
Dose-Response Measurement: Panelists rate the maximum sweetness intensity of different concentrations of a sweetener in the presence and absence of a fixed concentration of this compound.
-
Data Analysis: Compare the time-intensity curves and dose-response functions. A rightward shift in the dose-response curve and a decrease in the maximum perceived intensity in the presence of this compound demonstrate its inhibitory effect.[6]
-
Visualizing the Mechanisms and Workflows
Signaling Pathway of Sweet Taste and this compound Inhibition
The following diagram illustrates the signal transduction cascade for sweet taste and the point of intervention by this compound.
Caption: Sweet taste signaling pathway and the inhibitory action of this compound on the T1R3 subunit.
Experimental Workflow for In Vitro Cell-Based Assays
This diagram outlines the typical workflow for assessing the effect of this compound on sweet taste receptors in a laboratory setting.
Caption: Workflow for in vitro analysis of this compound's effect on sweet taste receptors.
References
- 1. Sweet Taste Antagonist this compound Administered in Combination with Sucrose, But Not Glucose, Increases Energy Intake and Decreases Peripheral Serotonin in Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound interacts with the transmembrane domains of human T1R3 to inhibit sweet taste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Structural insights into the differences among this compound derivatives in inhibitory mechanisms against the human sweet taste receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of this compound on the time-intensity profile of selected sweeteners in dependence of the binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The sweet taste quality is linked to a cluster of taste fibers in primates: this compound diminishes preference and responses to sweet in S fibers (sweet best) chorda tympani fibers of M. fascicularis monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The sweet taste quality is linked to a cluster of taste fibers in primates: this compound diminishes preference and responses to sweet in S fibers (sweet best) chorda tympani fibers of M. fascicularis monkey - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Lactisole and its Potent Derivative, 2,4-DP, as Sweet Taste Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the sweet taste inhibitor Lactisole and its derivative, 2-(2,4-dichlorophenoxy)propionic acid (2,4-DP). The document summarizes their potency, mechanism of action, and the structural basis for their differential efficacy, supported by experimental data.
Introduction to this compound and 2,4-DP
This compound, a 2-phenoxypropionic acid derivative, is a well-characterized inhibitor of the human sweet taste receptor.[1] It acts as a negative allosteric modulator (NAM) by binding to the transmembrane domain of the T1R3 subunit (T1R3-TMD) of the sweet taste receptor.[1][2][3] Another phenoxypropionic acid derivative, 2,4-DP, shares a similar molecular skeleton with this compound and also functions as a sweet taste inhibitor by interacting with the T1R3-TMD.[1] Notably, experimental evidence has consistently demonstrated that 2,4-DP exhibits a significantly higher inhibitory potency compared to this compound.[1][4]
Potency Comparison
Quantitative analysis reveals that 2,4-DP is approximately 10-fold more potent than this compound in inhibiting the response of the human sweet taste receptor to sweeteners.[1][4] The inhibitory activity is primarily attributed to the (S)-isomers of both compounds.[1][4]
| Compound | Isomer | IC50 (µM) | Relative Potency vs. (S)-Lactisole |
| This compound | (S)-Lactisole | 8.8 ± 0.7 | 1x |
| (R)-Lactisole | >1000 | ~0.01x | |
| 2,4-DP | (S)-2,4-DP | 0.9 ± 0.1 | ~9.8x |
| (R)-2,4-DP | 150.2 ± 15.6 | ~0.06x |
Data extracted from Nakagita et al., 2019. IC50 values represent the concentration of the inhibitor required to reduce the response to 1 mM aspartame (B1666099) by 50%.
The enhanced potency of (S)-2,4-DP is attributed to an additional hydrophobic interaction mediated by its ortho-chlorine (o-Cl) group within the binding pocket of the T1R3-TMD.[1][4] While both (S)-lactisole and (S)-2,4-DP interact with the same seven key amino acid residues, this extra interaction with 2,4-DP leads to a more stable binding and consequently, a more potent inhibition.[1]
Mechanism of Action and Signaling Pathway
The human sweet taste receptor is a G-protein coupled receptor (GPCR) composed of two subunits, T1R2 and T1R3.[5] When a sweetener binds to the receptor, it triggers a conformational change, leading to the activation of a downstream signaling cascade that results in the perception of sweetness. This process involves an increase in intracellular calcium (Ca2+).[2]
This compound and 2,4-DP exert their inhibitory effect by binding to a pocket within the transmembrane domain of the T1R3 subunit.[1][2] This binding allosterically modulates the receptor, preventing its activation by sweeteners and thereby inhibiting the downstream Ca2+ signaling pathway.[2]
Caption: Sweet taste signaling pathway and the inhibitory action of this compound/2,4-DP.
Experimental Protocols
The comparative potency of this compound and 2,4-DP was determined using a cell-based assay. The general workflow for such an experiment is outlined below.
Cell Culture and Transfection
Human Embryonic Kidney (HEK293) cells are cultured in a suitable medium (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and antibiotics. The cells are then transiently or stably transfected with plasmids encoding the human T1R2 and T1R3 subunits of the sweet taste receptor.
Calcium Imaging Assay
-
Cell Plating: Transfected cells are seeded into 96-well plates and grown to an appropriate confluency.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specific duration at 37°C.
-
Compound Preparation: A stock solution of a sweetener (e.g., 1 mM aspartame) is prepared. Serial dilutions of the inhibitors (this compound and 2,4-DP) are also prepared.
-
Automated Fluorometric Imaging: The cell plate is placed in a fluorometric imaging plate reader (FLIPR). The baseline fluorescence is recorded.
-
Stimulation and Inhibition: The sweetener solution, either alone or in combination with different concentrations of the inhibitor, is added to the wells.
-
Data Acquisition: Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity over time.
-
Data Analysis: The peak fluorescence response is measured and normalized. Dose-response curves for the inhibitors are generated by plotting the percentage of inhibition against the inhibitor concentration. The IC50 values are then calculated from these curves.
Caption: General experimental workflow for evaluating sweet taste inhibitor potency.
Conclusion
The available experimental data clearly demonstrates that 2,4-DP is a more potent inhibitor of the human sweet taste receptor than its structural analog, this compound. This enhanced potency is a direct result of an additional hydrophobic interaction within the T1R3-TMD binding site. For researchers and professionals in drug development and food science, 2,4-DP represents a valuable tool for modulating sweet taste perception and studying the structure-function relationships of the sweet taste receptor.
References
- 1. Structural insights into the differences among this compound derivatives in inhibitory mechanisms against the human sweet taste receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Lactisole's Specificity for the T1R3 Receptor Subunit: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of lactisole's performance as a specific inhibitor of the T1R3 sweet taste receptor subunit against other known sweet taste inhibitors. The information presented is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments to facilitate reproducibility and further investigation.
Introduction to Sweet Taste Perception and Inhibition
The sensation of sweetness is primarily mediated by a heterodimeric G protein-coupled receptor (GPCR) composed of two subunits: Taste Receptor type 1 member 2 (T1R2) and Taste Receptor type 1 member 3 (T1R3). The T1R3 subunit is considered the cornerstone of the sweet taste receptor, as it is also a component of the umami taste receptor (T1R1/T1R3). This compound, a 2-(4-methoxyphenoxy)propionic acid, has been identified as a potent and specific inhibitor of the human sweet taste receptor, acting as a negative allosteric modulator. Its specificity for the T1R3 subunit makes it a valuable tool for studying the mechanisms of sweet taste perception and for the development of taste modulators in the food and pharmaceutical industries.
Mechanism of Action: this compound's Interaction with T1R3
This compound's inhibitory effect is highly specific to the human and primate T1R3 subunit; it does not affect the rodent sweet taste receptor.[1][2] This specificity has been pinpointed to the transmembrane domain (TMD) of the hT1R3 protein. Through site-directed mutagenesis and chimeric receptor studies, specific amino acid residues within the TMD of hT1R3 have been identified as crucial for this compound binding and its inhibitory activity.[1] This targeted interaction prevents the conformational changes in the T1R2/T1R3 receptor that are necessary for downstream signaling and the perception of sweetness.
dot
References
Lactisole's Sweet Suppression: A Comparative Analysis of Sucrose and Fructose Perception
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory effect of lactisole on the perception of two common sugars: sucrose (B13894) and fructose (B13574). This compound, a known sweet taste inhibitor, offers a valuable tool for understanding the mechanisms of sweet taste perception and for the development of taste modulators. This document synthesizes experimental data on its differential effects on sucrose and fructose, outlines the methodologies used in these studies, and visualizes the key pathways involved.
Mechanism of Action: Targeting the Sweet Taste Receptor
This compound exerts its inhibitory effect by acting as a negative allosteric modulator of the human sweet taste receptor, a heterodimer composed of the T1R2 and T1R3 subunits.[1][2][3] Specifically, this compound binds to a site within the transmembrane domain of the T1R3 subunit.[1][2][3] This binding event is thought to stabilize the receptor in an inactive conformation, thereby reducing its response to sweet stimuli like sucrose and fructose.
Comparative Efficacy: Sucrose vs. Fructose
Direct quantitative comparisons of this compound's inhibitory potency on sucrose versus fructose in human psychophysical studies are limited. However, existing research provides valuable qualitative and semi-quantitative insights.
A study by Green et al. (2017) investigated the phenomenon of "sweet water taste" (SWT), an effect where water is perceived as sweet after rinsing with this compound. The research found that the suppressive effect on this SWT observed with sucrose was replicated with fructose, suggesting a similar mechanism of interaction at the receptor level for both sugars.[2]
| Parameter | Sucrose | Fructose | Source |
| Qualitative Inhibition | This compound effectively suppresses the sweetness of sucrose.[2][4][5][6] | This compound's suppressive effect on the "sweet water taste" is comparable to that of sucrose, suggesting similar inhibitory action.[2] | [2][4][5][6] |
| Impact on Energy Intake | Co-administration of this compound with a 10% sucrose solution led to a 12.9% increase in subsequent energy intake from a standardized breakfast.[4][5][6] | Data not available in the reviewed studies. | [4][5][6] |
| In-vitro Receptor Activation | Both sucrose and fructose activate the T1R2/T1R3 sweet taste receptor. | Both sucrose and fructose activate the T1R2/T1R3 sweet taste receptor. |
Experimental Protocols
The following sections detail the methodologies employed in representative studies investigating the effects of this compound on sweet taste perception.
Sensory Evaluation (Human Psychophysics)
A common method to assess the impact of this compound on the perception of sweeteners is through human taste panels. The following is a generalized protocol based on the study by Green et al. (2017)[2]:
-
Participants: A panel of healthy, non-smoking adults with no known taste or smell disorders is recruited.
-
Stimuli: Solutions of sucrose, fructose, and this compound are prepared in purified water at various concentrations. All solutions are presented at room temperature.
-
Procedure (Sip and Spit Method):
-
Participants are instructed to rinse their mouths with purified water before each sample.
-
A measured volume of the test solution (e.g., 10 mL) is sipped and held in the mouth for a defined period (e.g., 5-10 seconds).
-
The solution is then expectorated.
-
Participants rate the perceived intensity of sweetness and any other taste qualities (e.g., bitter, sour) on a labeled magnitude scale (LMS) or a visual analog scale (VAS).
-
A mandatory rest period with water rinsing is enforced between samples to minimize adaptation and carry-over effects.
-
-
Experimental Design: A within-subjects design is typically used, where each participant evaluates all stimuli under different conditions (e.g., sweetener alone vs. sweetener with this compound). The order of presentation is randomized and counterbalanced across participants to control for order effects.
In-vitro Cell-Based Assays
To investigate the molecular mechanisms of this compound's action, cell-based assays are employed. These assays typically use human embryonic kidney (HEK293) cells that are engineered to express the human sweet taste receptor (T1R2/T1R3).
-
Cell Culture and Transfection: HEK293 cells are cultured under standard conditions. The cells are then transiently or stably transfected with plasmids encoding the T1R2 and T1R3 receptor subunits, along with a G-protein alpha subunit (e.g., Gα16-gust44) that couples the receptor to a downstream signaling pathway.
-
Calcium Imaging: The transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Stimulation: The cells are first bathed in a buffer solution. Then, they are stimulated with a sweetener (sucrose or fructose) in the presence or absence of this compound.
-
Data Acquisition: Changes in intracellular calcium concentration are measured using a fluorescence plate reader or a microscope. An increase in fluorescence indicates receptor activation.
-
Data Analysis: The response to the sweetener in the presence of this compound is compared to the response to the sweetener alone to determine the extent of inhibition. Dose-response curves can be generated to calculate IC50 values for this compound's inhibition of different sweeteners.
Conclusion
This compound is a potent inhibitor of sweet taste perception for both sucrose and fructose, acting through the T1R3 subunit of the sweet taste receptor. While direct quantitative comparisons of its inhibitory effects on the primary sweetness of these two sugars are not extensively detailed in the current literature, qualitative and indirect evidence suggests a comparable mechanism of action. Further psychophysical studies employing rigorous dose-response methodologies are warranted to fully elucidate the comparative inhibitory profile of this compound on sucrose and fructose perception. The experimental protocols outlined in this guide provide a foundation for conducting such research, which is crucial for advancing our understanding of sweet taste modulation and for the development of novel food ingredients and therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound interacts with the transmembrane domains of human T1R3 to inhibit sweet taste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sweet Taste Antagonist this compound Administered in Combination with Sucrose, But Not Glucose, Increases Energy Intake and Decreases Peripheral Serotonin in Male Subjects [mdpi.com]
- 5. Sweet Taste Antagonist this compound Administered in Combination with Sucrose, But Not Glucose, Increases Energy Intake and Decreases Peripheral Serotonin in Male Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sweet Taste Antagonist this compound Administered in Combination with Sucrose, But Not Glucose, Increases Energy Intake and Decreases Peripheral Serotonin in Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Inhibitory Action of Lactisole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo inhibitory effects of Lactisole, a well-known sweet taste antagonist. By examining data from cellular assays and human psychophysical studies, this document aims to elucidate the correlation between laboratory findings and real-world sensory perception, offering valuable insights for researchers in taste modulation and drug development.
Executive Summary
This compound is a potent negative allosteric modulator of the human sweet taste receptor, the T1R2/T1R3 heterodimer. Its inhibitory action has been characterized in both cellular (in vitro) and human sensory (in vivo) studies. In vitro assays, typically employing HEK293 cells expressing the sweet taste receptor, provide a controlled system to quantify this compound's inhibitory potency (IC50) against various sweeteners. In vivo human psychophysical studies confirm this inhibition, demonstrating a reduction in the perceived sweetness of sugars and artificial sweeteners in the presence of this compound. While a general correlation exists between the two models, discrepancies in the magnitude and nature of inhibition highlight the complexities of translating cellular data to human perception.
Data Presentation: In Vitro vs. In Vivo Inhibition
The following tables summarize quantitative data from key studies, offering a direct comparison of this compound's inhibitory performance in different experimental settings.
Table 1: In Vitro Inhibitory Potency of this compound against Various Sweeteners
| Sweetener (Concentration) | This compound Isomer | IC50 (μM) | Cell Line | Assay Type | Reference |
| Aspartame (B1666099) (1 mM) | (S)-Lactisole | 20 | HEK293 (stably expressing T1R2/T1R3) | Calcium Mobilization | [1][2] |
| Aspartame (1 mM) | (±)-Lactisole | 65 | HEK293 (stably expressing T1R2/T1R3) | Calcium Mobilization | [3] |
| Multiple Sweeteners | (±)-Lactisole | Not specified (used at 1.25 mM) | HEK293E (with Gα16-gust44) | Calcium Mobilization | [4][5] |
Table 2: In Vivo Sweetness Inhibition by this compound in Human Psychophysical Studies
| Sweetener (Concentration) | This compound Concentration | Observed Inhibition | Sensory Study Details | Reference |
| Glucose (≤ 440 mM) | ~1 mM (250 ppm) | Complete elimination of perceived sweetness | Not specified | [4] |
| Sucrose (10%) | 60 ppm | Significant reduction in sweetness | 27 healthy male subjects | [6] |
| Cyclamate (up to 10 mM) | 0.92 mM (200 ppm) | Effective, dose-dependent inhibition | 37 trained panelists | [7][8] |
| Aspartame (up to 2.0 mM) | 0.92 mM (200 ppm) | Effective inhibition | 37 trained panelists | [7][8] |
| Acesulfame (B1210027) K (up to 1.0 mM) | 0.46 mM (100 ppm) | Effective inhibition | 37 trained panelists | [7][8] |
| NHDC (up to 0.5 mM) | 0.92 mM (200 ppm) | Proper inhibition detected | 37 trained panelists | [7][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are summarized protocols for the key in vitro and in vivo experiments cited.
In Vitro Cell-Based Calcium Mobilization Assay
This method is widely used to assess the function of G-protein coupled receptors like the sweet taste receptor.
-
Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cells are stably transfected with plasmids encoding the human T1R2 and T1R3 receptor subunits, along with a promiscuous G-protein alpha subunit (e.g., Gα16-gust44) to couple the receptor activation to a calcium signaling pathway.[4][5]
-
-
Calcium Indicator Loading:
-
Transfected cells are seeded in 96-well plates.
-
After incubation, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified time at 37°C.
-
-
Measurement of Cellular Response:
-
A baseline fluorescence is recorded.
-
A solution containing a specific sweetener (agonist) with or without varying concentrations of this compound is added to the wells.
-
Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a fluorescence plate reader (e.g., FlexStation 3).[1][2]
-
-
Data Analysis:
-
The dose-response curves are generated by plotting the change in fluorescence against the concentration of the sweetener or inhibitor.
-
IC50 values (the concentration of inhibitor that reduces the agonist response by 50%) are calculated by fitting the data to a sigmoidal dose-response equation (e.g., Hill's equation).[1]
-
In Vivo Human Sensory Evaluation (Psychophysics)
This method directly measures the perceptual effects of this compound on human taste.
-
Participant Recruitment and Training:
-
Stimuli Preparation:
-
Sensory Evaluation Procedure (Sip-and-Spit):
-
Participants rinse their mouths with water before and between samples.
-
They take a specific volume of the test solution into their mouths, hold it for a few seconds, and then expectorate.
-
The perceived sweetness intensity is rated on a labeled magnitude scale (e.g., gLMS) or a category scale.
-
For time-intensity studies, participants continuously rate the perceived sweetness over a set period (e.g., 90 seconds).[7][8]
-
-
Data Analysis:
-
The intensity ratings are averaged across participants for each condition.
-
Statistical analyses (e.g., ANOVA) are used to determine significant differences in sweetness perception between conditions (with and without this compound).
-
Dose-response curves can be generated by plotting perceived intensity against sweetener concentration.
-
Visualizing the Mechanisms and Workflows
Diagrams created using Graphviz provide a clear visual representation of the underlying biological pathways and experimental processes.
Caption: this compound's inhibitory mechanism within the sweet taste signaling pathway.
Caption: Comparative workflow for in vitro and in vivo analysis of this compound.
Caption: Allosteric inhibition of the sweet taste receptor by this compound.
Correlation and Discrepancies
A direct comparison of in vitro and in vivo data reveals a strong positive correlation, indicating that cell-based assays are generally predictive of human sensory perception for this compound's inhibitory effects.[9][10] For instance, sweeteners that are strongly inhibited by this compound in HEK293 cells also show a significant reduction in perceived sweetness in human taste tests.
However, some discrepancies exist:
-
Magnitude of Effect: The concentrations of this compound required to achieve significant inhibition in in vivo studies are often higher than the IC50 values determined in vitro. This could be due to factors in the oral cavity not present in cell culture, such as saliva composition, temperature variations, and the presence of other taste stimuli.
-
Allosteric vs. Competitive Inhibition: In one study, the inhibition of aspartame and acesulfame K by this compound appeared allosteric in cell assays, but this was not clearly reflected in the sensory ratings.[9] This suggests that the complex nature of taste perception can sometimes mask the specific molecular mechanism of inhibition.
-
"Sweet Water Taste": A phenomenon observed in vivo is the "sweet water taste" that can occur after rinsing with water following exposure to this compound.[7][11] This is not typically observed in in vitro assays and is thought to be a result of the receptor returning to its constitutively active state after the inhibitor is washed away.
Conclusion
The inhibitory action of this compound on the sweet taste receptor is well-supported by both in vitro and in vivo evidence. While cellular assays provide a valuable tool for high-throughput screening and mechanistic studies, human psychophysical evaluations are indispensable for understanding the real-world implications of taste modulation. The data presented in this guide underscore the importance of integrating both approaches for a comprehensive understanding of how compounds like this compound interact with the gustatory system. Future research should continue to explore the factors that contribute to the observed differences between these models to improve the predictive power of in vitro assays for human taste perception.
References
- 1. Structural insights into the differences among this compound derivatives in inhibitory mechanisms against the human sweet taste receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural insights into the differences among this compound derivatives in inhibitory mechanisms against the human sweet taste receptor | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sweet Taste Antagonist this compound Administered in Combination with Sucrose, But Not Glucose, Increases Energy Intake and Decreases Peripheral Serotonin in Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of this compound on the time-intensity profile of selected sweeteners in dependence of the binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Differential modulation of the this compound ‘Sweet Water Taste’ by sweeteners | PLOS One [journals.plos.org]
Unveiling the Molecular Grip: Key Amino Acid Residues in Lactisole's Inhibition of the Sweet Taste Receptor
A comparative guide for researchers and drug development professionals on the critical binding interactions of lactisole, a potent sweet taste inhibitor. This guide provides a comprehensive analysis of the amino acid residues governing this compound binding to the T1R3 subunit of the sweet taste receptor, supported by quantitative experimental data and detailed protocols.
This compound, a naturally occurring compound found in roasted coffee beans, is a well-established inhibitor of the human sweet taste receptor, a heterodimer of the T1R2 and T1R3 G-protein coupled receptors.[1][2] Its ability to suppress the sweet taste of a wide range of sweeteners makes it a valuable tool in taste research and a potential lead for developing novel taste modulators.[3][4] The inhibitory action of this compound is primarily mediated through its interaction with the transmembrane domain (TMD) of the T1R3 subunit.[1][3] This guide delves into the specific amino acid residues within the T1R3-TMD that are pivotal for this compound binding, presenting a comparison of its interaction with other sweet taste modulators and providing the experimental framework for such investigations.
Comparative Analysis of this compound Binding: Wild-Type vs. Mutant Receptors
Site-directed mutagenesis studies have been instrumental in pinpointing the key amino acid residues that form the binding pocket for this compound within the T1R3-TMD. By systematically replacing specific amino acids and measuring the subsequent impact on this compound's inhibitory potency (IC50), researchers have identified several critical interaction points.
The following table summarizes the quantitative data from such experiments, comparing the inhibitory effects of this compound and a more potent analog, 2-(2,4-dichlorophenoxy)propionic acid (2,4-DP), on wild-type (WT) and various mutant sweet taste receptors. A higher IC50 ratio (Mutant/WT) indicates a reduced inhibitory effect, signifying the importance of the mutated residue in ligand binding.
| Target Receptor | Mutation | (±)-Lactisole IC50 (μM) | (±)-Lactisole IC50 Ratio (Mutant/WT) | (±)-2,4-DP IC50 (μM) | (±)-2,4-DP IC50 Ratio (Mutant/WT) |
| Wild-Type (WT) | - | 65 | 1.0 | 6.2 | 1.0 |
| T1R3-TMD Mutant | Q637E3.33 | >1000 | >15.4 | 120 | 19.4 |
| T1R3-TMD Mutant | H641A3.37 | N.D. | - | N.D. | - |
| T1R3-TMD Mutant | A733V5.43 | 890 | 13.7 | 110 | 17.7 |
| T1R3-TMD Mutant | H734N5.44 | 680 | 10.5 | 64 | 10.3 |
| T1R3-TMD Mutant | F778A6.53 | 710 | 10.9 | 71 | 11.5 |
| T1R3-TMD Mutant | Q794N7.32 | N.D. | - | N.D. | - |
| T1R3-TMD Mutant | C801Q7.39 | 560 | 8.6 | 55 | 8.9 |
| N.D.: Not determined, as inhibitory activity was nearly abolished.[1] |
The data clearly indicates that mutations at positions Q637, H641, A733, H734, F778, Q794, and C801 significantly diminish the inhibitory effects of both this compound and 2,4-DP.[1] Notably, the H641A and Q794N mutations almost completely eliminate the inhibitory activity, highlighting these residues as particularly crucial for the interaction.[1] These seven residues are believed to form a hydrophobic binding pocket within the upper region of the T1R3 transmembrane domain.[1]
Experimental Protocols for Validating Amino Acid Residue Roles
The validation of specific amino acid residues in this compound binding relies on a combination of molecular biology, cell culture, and functional assays. Below are the detailed methodologies for the key experiments.
Site-Directed Mutagenesis and Plasmid Construction
-
Objective: To introduce specific point mutations into the T1R3 gene.
-
Protocol:
-
The cDNA encoding the human T1R3 subunit is cloned into a suitable expression vector (e.g., pcDNA3.1).
-
Point mutations are introduced using a site-directed mutagenesis kit (e.g., QuikChange Site-Directed Mutagenesis Kit, Agilent Technologies) according to the manufacturer's instructions.
-
Specific primers containing the desired nucleotide changes are designed and used to amplify the entire plasmid.
-
The parental, non-mutated DNA template is digested using the DpnI enzyme.
-
The mutated plasmids are then transformed into competent E. coli for amplification.
-
The presence of the desired mutation is confirmed by DNA sequencing.
-
Cell Culture and Transfection
-
Objective: To express the wild-type or mutant sweet taste receptors in a mammalian cell line.
-
Protocol:
-
Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
-
For transient transfection, cells are seeded in 96-well plates.
-
Cells are co-transfected with plasmids encoding the human T1R2 subunit, the wild-type or a mutant T1R3 subunit, and a chimeric G-protein (e.g., Gα16gust44) using a suitable transfection reagent (e.g., Lipofectamine 2000, Invitrogen). The chimeric G-protein is essential to couple the receptor activation to the intracellular calcium signaling pathway, which can be readily measured.
-
Functional Assay: Calcium Imaging
-
Objective: To measure the cellular response (intracellular calcium increase) to sweeteners in the presence and absence of this compound.
-
Protocol:
-
Twenty-four hours post-transfection, the culture medium is removed, and the cells are washed with an assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
Cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
After incubation, the cells are washed again with the assay buffer.
-
The 96-well plate is placed in a fluorescence imaging plate reader (e.g., FlexStation 3, Molecular Devices).
-
A baseline fluorescence is recorded before the addition of stimuli.
-
A solution containing a sweetener (e.g., 1 mM aspartame) mixed with varying concentrations of this compound is automatically injected into each well.
-
The change in fluorescence, corresponding to the change in intracellular calcium concentration, is monitored over time.
-
The data is analyzed to determine the IC50 values of this compound for the wild-type and mutant receptors.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of the sweet taste receptor and the experimental workflow for validating the role of specific amino acid residues in this compound binding.
Figure 1: Signaling pathway of the human sweet taste receptor.
Figure 2: Experimental workflow for validating this compound binding residues.
Alternative Binding Ligands and Future Directions
While this compound acts as a negative allosteric modulator, other molecules also bind to the T1R3-TMD but elicit different effects. For instance, cyclamate and neohesperidin (B1678168) dihydrochalcone (B1670589) (NHDC) are sweeteners that act as positive allosteric modulators (PAMs) or even direct agonists at this site.[1][5] Comparative studies of how these different ligands interact with the same general region of the receptor can provide valuable insights into the molecular mechanisms of receptor activation and inhibition.[6]
The detailed understanding of the this compound binding pocket opens avenues for the rational design of novel sweet taste modulators. By targeting the identified key residues, it may be possible to develop more potent inhibitors or, conversely, to design new sweeteners that interact with this allosteric site. Further research, including co-crystallization of the T1R2-T1R3 receptor with this compound, will be invaluable in providing a high-resolution picture of this critical interaction and accelerating the development of next-generation taste modifiers.
References
- 1. Structural insights into the differences among this compound derivatives in inhibitory mechanisms against the human sweet taste receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. This compound interacts with the transmembrane domains of human T1R3 to inhibit sweet taste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of the cyclamate interaction site within the transmembrane domain of the human sweet taste receptor subunit T1R3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conserved Residues Control the T1R3-Specific Allosteric Signaling Pathway of the Mammalian Sweet-Taste Receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Sensory and Biochemical Data for the Sweet Taste Inhibitor Lactisole
This guide provides a comprehensive comparison of sensory and biochemical data for Lactisole, a notable sweet taste inhibitor. Designed for researchers, scientists, and professionals in drug development, this document details the cross-validation of human sensory perception with in-vitro biochemical assays, offering insights into this compound's mechanism of action and its performance relative to other sweet taste modulators.
Introduction to this compound
This compound, the sodium salt of 2-(4-methoxyphenoxy)propionic acid, is a well-documented inhibitor of sweet taste perception in humans.[1] It effectively suppresses the sweetness of a wide range of sweeteners, including natural sugars, artificial sweeteners, and sweet proteins.[2] Its primary mechanism of action involves the human sweet taste receptor, a heterodimer of two G-protein coupled receptors: T1R2 and T1R3.[2][3][4] Specifically, this compound targets the transmembrane domain of the T1R3 subunit, acting as a negative allosteric modulator.[2][5][6] This interaction prevents the conformational changes in the receptor necessary for signaling the perception of sweet taste. Notably, this compound's inhibitory effect is specific to humans and other primates, as it does not affect sweet taste perception in rodents.[2][6]
Signaling Pathway of Sweet Taste Perception and this compound Inhibition
The perception of sweet taste is initiated by the binding of a sweet substance to the T1R2-T1R3 receptor on the surface of taste bud cells. This binding event triggers a cascade of intracellular signaling events, leading to the depolarization of the taste cell and the transmission of a signal to the brain, which is interpreted as sweetness. This compound intervenes in this pathway by binding to the T1R3 subunit, thereby inhibiting the receptor's activation and blocking the downstream signaling cascade.
Cross-Validation of Sensory and Biochemical Data
The correlation between human sensory perception (in-vivo) and the response of the sweet taste receptor in a controlled laboratory setting (in-vitro) is crucial for understanding the efficacy of taste modulators like this compound.
Experimental Workflow for Cross-Validation
A typical cross-validation study involves two parallel experimental arms: sensory analysis with human participants and biochemical assays using cell lines that express the human sweet taste receptor. The results from both arms are then compared to establish a correlation.
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the inhibitory effect of this compound on various sweeteners, comparing sensory and biochemical findings.
Table 1: Inhibition of Sweeteners by this compound - Sensory vs. Biochemical Data
| Sweetener | Sensory Assay (IC50) | Biochemical Assay (IC50) | Reference |
| Aspartame | ~20 μM | 20 μM | [5] |
| Sucrose | Varies by concentration | Not specified | [7][8] |
| Cyclamate | Varies by concentration | Not specified | [9][10] |
| Neohesperidin dihydrochalcone (B1670589) (NHDC) | Varies by concentration | Not specified | [9][10] |
| Acesulfame K | Varies by concentration | Not specified | [9][10] |
IC50 (half-maximal inhibitory concentration) values represent the concentration of this compound required to inhibit 50% of the sweetener's effect.
Table 2: Comparison of this compound with Other Sweet Taste Inhibitors
| Inhibitor | Target | Mechanism | Potency (Relative to this compound) | Reference |
| This compound | hT1R3 | Negative Allosteric Modulator | 1x | [2][5] |
| 2,4-Dichlorophenoxypropionic acid (2,4-DP) | hT1R3 | Negative Allosteric Modulator | ~10x higher | [5] |
| Gymnemic Acid | hT1R2/hT1R3 | Antagonist | Varies | [11][12] |
| Ziziphin | Not fully characterized | Sweetness inhibitor | Varies | [11][13] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
Sensory Analysis: Time-Intensity Profiling
-
Participants : A panel of trained human subjects is selected.
-
Stimuli : Solutions of a specific sweetener are prepared at various concentrations, both with and without the addition of this compound (e.g., 0.46 mM and 0.92 mM).[10]
-
Procedure : Participants rinse their mouths with the test solution for a standardized duration (e.g., 10 seconds).[8] They then rate the perceived intensity of sweetness over time using a computerized system.[9][10]
-
Data Analysis : The time-intensity curves are analyzed to determine parameters such as maximum intensity, time to maximum intensity, and duration of sweetness. The effect of this compound is quantified by comparing these parameters between the sweetener-only and the sweetener + this compound conditions.
Biochemical Assay: Cell-Based Calcium Imaging
-
Cell Line : Human Embryonic Kidney (HEK293) cells are genetically engineered to express the human sweet taste receptor (hT1R2/T1R3) and a G-protein like Gα16-gust44.[12]
-
Assay Preparation : The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4).
-
Stimulation : The cells are exposed to solutions containing a sweetener with and without this compound.
-
Data Acquisition : The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity over time using a fluorescence plate reader or microscope.[9] An increase in fluorescence indicates receptor activation.
-
Data Analysis : Dose-response curves are generated to calculate the EC50 (half-maximal effective concentration) of the sweetener and the IC50 of this compound.[9][10]
Logical Relationship between Sensory and Biochemical Data
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. This compound interacts with the transmembrane domains of human T1R3 to inhibit sweet taste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unraveling the biochemistry of sweet and umami tastes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Structural insights into the differences among this compound derivatives in inhibitory mechanisms against the human sweet taste receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. joe.bioscientifica.com [joe.bioscientifica.com]
- 7. Differential modulation of the this compound ‘Sweet Water Taste’ by sweeteners | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Impact of this compound on the time-intensity profile of selected sweeteners in dependence of the binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sweetness - Wikipedia [en.wikipedia.org]
- 12. Molecular Mechanisms for Sweet-suppressing Effect of Gymnemic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sweetness inhibitors that reduce excessively sweet tast... [this compound.com]
Safety Operating Guide
Navigating the Safe Disposal of Lactisole in a Laboratory Setting
A comprehensive guide for researchers, scientists, and drug development professionals on the proper disposal procedures for Lactisole, ensuring laboratory safety and regulatory compliance.
This compound, a sweet taste modulator, is a common compound in food science and pharmaceutical research. While not classified as acutely hazardous, proper disposal is crucial to maintain a safe laboratory environment and adhere to environmental regulations. This guide provides a step-by-step operational plan for the safe handling and disposal of this compound waste.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be aware of its potential hazards. This compound is known to cause skin and eye irritation and may lead to respiratory irritation if inhaled.[1][2] Adherence to standard laboratory safety protocols is the first line of defense.
Personal Protective Equipment (PPE):
-
Gloves: Wear protective gloves to prevent skin contact.
-
Eye Protection: Use safety glasses or goggles to shield from dust or splashes.[1]
-
Lab Coat: A standard lab coat should be worn to protect clothing and skin.
-
Respiratory Protection: In situations where dust may be generated, a NIOSH-approved respirator is recommended.[1]
This compound Properties for Safe Handling
Understanding the chemical and physical properties of this compound is essential for its safe handling and disposal.
| Property | Value | Citation |
| Appearance | White to pale cream, crystalline solid | [3][4] |
| Molar Mass | 218.188 g/mol | [3][4] |
| Melting Point | 190 °C | [3][4] |
| Solubility | Soluble in water and propylene (B89431) glycol | [3][4] |
| Stability | Stable under normal conditions | [1] |
| Incompatibilities | Strong oxidizing agents | [1] |
Step-by-Step Disposal Procedures
The disposal of this compound waste should always be in accordance with local, state, and federal regulations.[1] The following procedures provide a general framework that should be adapted to your institution's specific guidelines.
Step 1: Waste Identification and Segregation
Properly identify and segregate this compound waste at the point of generation. Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Solid Waste: This includes unused or expired this compound, contaminated labware (e.g., weighing boats, filter paper), and spill cleanup materials.
-
Aqueous Solutions: Solutions containing this compound should be collected separately.
Step 2: Waste Collection and Labeling
Collect this compound waste in designated, compatible, and properly labeled containers.
-
Container Selection: Use sturdy, leak-proof containers with secure lids.
-
Labeling: Clearly label the waste container with "this compound Waste" and include the full chemical name: "Sodium 2-(4-methoxyphenoxy)propanoate." Indicate the concentration if it is a solution. Follow your institution's specific labeling requirements, which may include the date of accumulation and the name of the generating researcher or lab.
Step 3: Storage of this compound Waste
Store this compound waste in a designated and well-ventilated satellite accumulation area within the laboratory.
-
Segregation: Ensure that the this compound waste container is stored separately from incompatible materials, particularly strong oxidizing agents.[1]
-
Secondary Containment: It is best practice to store liquid waste containers in secondary containment to prevent spills.
Step 4: Disposal of Empty Containers
Empty containers that previously held this compound must also be disposed of properly.
-
Triple Rinse: Rinse the empty container with a suitable solvent (e.g., water) at least three times.
-
Collect Rinsate: The first rinseate should be collected and disposed of as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on local regulations and the concentration of residual this compound. Consult your EHS department for guidance.
-
Deface Label: Completely remove or deface the original product label.
-
Final Disposal: Once cleaned, the container can typically be disposed of in the regular trash or recycled, according to institutional policy.
Step 5: Final Disposal
The final disposal of this compound waste must be handled by your institution's EHS department or a licensed chemical waste disposal contractor. Never dispose of this compound waste down the drain or in the regular trash.
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally responsible research environment. Always prioritize consulting your institution's specific safety and disposal protocols.
References
- 1. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 2. vumc.org [vumc.org]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Essential Safety and Operational Guide for Handling Lactisole
This guide provides comprehensive safety protocols and logistical procedures for the handling and disposal of Lactisole in a laboratory setting. Adherence to these guidelines is critical to ensure the safety of all personnel and to maintain a secure research environment.
Personal Protective Equipment (PPE) for Handling this compound
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure to this compound. The following table summarizes the required PPE based on the potential hazards identified in the Safety Data Sheet (SDS), which include skin irritation, serious eye irritation, and potential respiratory tract irritation.[1][2]
| Body Part | Personal Protective Equipment (PPE) | Specifications and Purpose |
| Hands | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber gloves are recommended to prevent skin contact.[3] |
| Eyes/Face | Safety goggles or face shield | Provides protection against splashes and dust. Must be worn whenever there is a risk of this compound contacting the eyes.[1][2][4][5] |
| Body | Laboratory coat or protective clothing | A solid-front or wrap-around gown is recommended to protect against spills and contamination of personal clothing.[4] |
| Respiratory | NIOSH-approved respirator | Required when handling large quantities, in case of spills, or when adequate ventilation is not available to prevent inhalation of dust or aerosols.[1] |
| Feet | Closed-toe shoes | Sandals and open-toed shoes are not permitted in laboratory settings where chemicals are handled.[4] |
Standard Operating Procedure for Handling this compound
This section outlines the step-by-step procedure for the safe handling of this compound from receipt to disposal.
Pre-Handling Preparations
-
Consult the Safety Data Sheet (SDS): Before working with this compound, all personnel must read and understand its SDS.[1][2]
-
Designate a Work Area: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Assemble all necessary materials: This includes this compound, solvents, laboratory equipment, and all required PPE.
Handling Procedure
-
Don appropriate PPE: Before handling the compound, put on all required personal protective equipment as detailed in the table above.
-
Weighing and Transferring:
-
Handle solid this compound carefully to avoid generating dust.
-
Use a spatula or other appropriate tool for transferring the powder.
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Avoid Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.[1]
-
Avoid Inhalation: Avoid breathing any dust or vapors that may be generated.[1][2]
Post-Handling Procedures
-
Decontamination:
-
Wipe down the work surface with an appropriate cleaning agent.
-
Clean any equipment used in the process.
-
-
Hand Washing: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[1]
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, according to the product insert.
Emergency Procedures
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1] |
| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing and wash it before reuse. Get medical advice if skin irritation occurs.[1] |
| Inhalation | Move the exposed person to fresh air. If not breathing, provide artificial respiration. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1] |
Spill Response
-
Evacuate: Clear the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material to contain the spill.
-
Collect: Carefully sweep or scoop up the spilled material and place it in a designated chemical waste container.[1]
-
Clean: Clean the spill area with a suitable decontaminating agent.
-
Dispose: Dispose of the waste in accordance with local, state, and federal regulations.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Place any unused this compound and contaminated disposable materials (e.g., gloves, weighing paper) into a clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a labeled, sealed, and appropriate chemical waste container.
-
Disposal: All chemical waste must be disposed of through the institution's environmental health and safety office or a licensed chemical waste disposal company. Do not dispose of this compound down the drain or in the regular trash.[1]
Workflow for Safe Handling of this compound
The following diagram illustrates the logical flow of procedures for safely handling this compound in the laboratory.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
